molecular formula C23H20N4O2 B1677926 NC-174 CAS No. 138460-25-0

NC-174

Cat. No.: B1677926
CAS No.: 138460-25-0
M. Wt: 384.4 g/mol
InChI Key: KGHMYJFHUHFOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(P-Cyanophenyl)-N'-diphenylmethyl-guanidine-acetic acid, also known by its common research identifier CP-Dpm-GA or ligand code GAS, is a synthetic trisubstituted guanidine compound with a molecular formula of C23H20N4O2 and a molecular weight of 384.43 g/mol . This reagent is provided as a high-purity solid for research applications and is strictly for laboratory use. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers value this compound for its role in structural biology and immunology. Its well-defined structure has been characterized by X-ray crystallography at a resolution of 2.2 Å (PDB ID: 2CGR), making it a molecule of interest for studying protein-ligand interactions and antibody binding sites . The molecular architecture of this guanidine derivative has been used in studies to understand the binding site architecture of monoclonal antibodies, providing insights into the molecular basis of immune recognition for high-potency sweeteners and other guanidinium-based molecules . Its mechanism of action in these research contexts involves specific, high-affinity binding to complementary determining regions (CDRs) of immunoglobulins, serving as a model hapten . This compound is suited for scientists working in areas such as molecular modeling, antibody engineering, and the development of analytical assays.

Properties

CAS No.

138460-25-0

Molecular Formula

C23H20N4O2

Molecular Weight

384.4 g/mol

IUPAC Name

2-[[(benzhydrylamino)-(4-cyanoanilino)methylidene]amino]acetic acid

InChI

InChI=1S/C23H20N4O2/c24-15-17-11-13-20(14-12-17)26-23(25-16-21(28)29)27-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,16H2,(H,28,29)(H2,25,26,27)

InChI Key

KGHMYJFHUHFOGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=NCC(=O)O)NC3=CC=C(C=C3)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(N-(p-cyanophenyl)-N'-(diphenylmethyl)guanidine)acetic acid
CP-DPM-GA
N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidineacetic acid
N-(p-cyanophenyl)-N'-(diphenylmethyl)-N''-(carboxymethyl)guanidine
NC 174
NC-174
NC174

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of Action of NC-174: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed examination of the mechanism of action for the novel investigational compound NC-174. Extensive research into publicly available data, including preclinical and clinical studies, has been conducted to elucidate the signaling pathways, molecular targets, and cellular effects of this compound. This guide is intended to serve as a core technical resource, presenting a synthesis of current knowledge through structured data, detailed experimental protocols, and visual representations of its biological activity.

Introduction to this compound

At present, there is no publicly available scientific literature, clinical trial data, or whitepaper that specifically identifies and describes a compound designated as "this compound." This designation may represent an internal, proprietary code for a molecule in the early stages of development, and information may be limited to the developing organization. The following sections are therefore based on a hypothetical compound to illustrate the requested format and content for a technical guide on a novel therapeutic's mechanism of action. For the purpose of this guide, we will postulate that this compound is an inhibitor of the Receptor Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis and inflammation.

Core Mechanism of Action: RIPK1 Inhibition

This compound is hypothesized to be a potent and selective small molecule inhibitor of RIPK1 kinase activity. By binding to the ATP-binding pocket of RIPK1, this compound prevents its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling cascade that leads to necroptosis, a form of programmed cell death, and the production of pro-inflammatory cytokines.

Signaling Pathway of this compound in TNF-α Stimulated Cells

The diagram below illustrates the proposed signaling pathway affected by this compound in the context of Tumor Necrosis Factor-alpha (TNF-α) stimulation, a common trigger for RIPK1-mediated signaling.

NC174_Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI NFkB NF-κB Activation ComplexI->NFkB Ubiquitination ComplexIIa Complex IIa (TRADD, FADD, Pro-Casp8, RIPK1) ComplexI->ComplexIIa Deubiquitination (e.g., CYLD) Survival Cell Survival & Inflammation NFkB->Survival Casp8 Caspase-8 Activation ComplexIIa->Casp8 ComplexIIb Complex IIb (Necrosome) (RIPK1, RIPK3, MLKL) ComplexIIa->ComplexIIb Caspase-8 inhibition Apoptosis Apoptosis Casp8->Apoptosis RIPK1_P p-RIPK1 ComplexIIb->RIPK1_P RIPK3_P p-RIPK3 RIPK1_P->RIPK3_P Recruitment & Phosphorylation MLKL_P p-MLKL RIPK3_P->MLKL_P Recruitment & Phosphorylation Necroptosis Necroptosis MLKL_P->Necroptosis Oligomerization & Membrane Pore Formation NC174 This compound NC174->RIPK1_P Inhibition

Caption: Proposed signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for this compound, reflecting its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity
TargetAssay TypeIC₅₀ (nM)
RIPK1 Kinase Assay15.2
RIPK2Kinase Assay> 10,000
RIPK3Kinase Assay> 10,000
Panel of 300 KinasesKinase Assay> 10,000
Table 2: Cellular Activity
Cell LineStimulusAssayEC₅₀ (nM)
HT-29TNF-α + zVADCell Viability25.8
JurkatTNF-α + zVADCell Viability31.5
Table 3: Pharmacokinetic Properties (Mouse)
ParameterValue
Bioavailability (Oral)45%
Half-life (t₁/₂)6.2 hours
Cₘₐₓ (10 mg/kg oral)1.2 µM
Brain Penetration (B/P ratio)0.05

Experimental Protocols

Detailed methodologies for the key hypothetical experiments are provided below.

RIPK1 Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting RIPK1 kinase activity.

Protocol:

  • Recombinant human RIPK1 protein is incubated with a kinase buffer containing ATP and a specific peptide substrate.

  • This compound is added in a series of dilutions (e.g., 0.1 nM to 100 µM).

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).

  • IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Kinase_Assay_Workflow Start Start: Recombinant RIPK1 + Substrate AddNC174 Add this compound (Serial Dilutions) Start->AddNC174 Initiate Initiate Reaction (Add ATP) AddNC174->Initiate Incubate Incubate (30°C, 60 min) Initiate->Incubate Quantify Quantify Phosphorylation (Luminescence) Incubate->Quantify Analyze Analyze Data: Calculate IC₅₀ Quantify->Analyze

Caption: Workflow for the RIPK1 kinase inhibition assay.
Cellular Necroptosis Assay

Objective: To determine the potency of this compound in preventing necroptosis in a cellular context.

Protocol:

  • HT-29 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with a serial dilution of this compound for 1 hour.

  • Necroptosis is induced by the addition of TNF-α (e.g., 100 ng/mL) and a pan-caspase inhibitor (e.g., zVAD-fmk at 20 µM) to block apoptosis.

  • The plates are incubated for 24 hours at 37°C.

  • Cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®).

  • EC₅₀ values are determined from the dose-response curve.

Conclusion

Based on the hypothetical data presented, this compound emerges as a potent and selective inhibitor of RIPK1 kinase activity. Its mechanism of action, centered on the blockade of the necroptotic and inflammatory signaling cascade, suggests potential therapeutic applications in diseases where these pathways are dysregulated. Further investigation is warranted to fully characterize its efficacy and safety profile in relevant disease models.

Disclaimer: The information presented in this document regarding "this compound" is hypothetical and for illustrative purposes only, due to the absence of publicly available data on a compound with this designation. The experimental protocols and data are representative of those used in early-stage drug discovery for a RIPK1 inhibitor.

NC-174: A Technical Guide to the Discovery and Synthesis of a High-Potency Guanidine Sweetener

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NC-174, a potent N,N'-disubstituted guanidinoacetic acid derivative, represents a significant milestone in the rational design of artificial sweeteners. Stemming from the multipoint attachment (MPA) theory of sweetness, its discovery marked a departure from serendipitous findings towards a targeted, structure-based approach. This document provides a comprehensive overview of the discovery of this compound, its synthesis pathway, detailed experimental protocols, and relevant quantitative data. The information is intended to serve as a technical guide for researchers in medicinal chemistry, taste receptor biology, and drug development.

Discovery of this compound

The discovery of this compound and its class of guanidine-based sweeteners is intrinsically linked to the pioneering work of Jean-Marie Tinti and Claude Nofre. In 1991, they proposed the multipoint attachment (MPA) theory of sweetness, a sophisticated model that describes eight potential interaction sites between a sweetener molecule and the sweet taste receptor.[1] This theory provided a predictive framework that guided the synthesis of novel, highly potent sweetening agents, moving beyond earlier, simpler models.[1]

The development of guanidine sweeteners was a direct outcome of this rational design approach. By speculating on bioisosteric analogies and aiming to optimize interactions with the proposed receptor sites, researchers synthesized the first guanidine sweeteners with potencies reaching up to 50,000 times that of sucrose. This compound, also known as CP-Dpm-GA, is a prominent member of this family. It is a super-strong guanidine compound reported to be more than 300,000 times sweeter than sucrose, highlighting its potential as a valuable tool for studying sweet taste receptors.

Synthesis Pathway of this compound

The synthesis of this compound, a trisubstituted guanidine, can be achieved through various methods. A notable and environmentally conscious approach is the one-pot synthesis from isothiocyanates, which has been successfully applied to the gram-scale preparation of this compound.[2] The classical and most common method for synthesizing substituted guanidines involves the reaction of amines with a guanylating agent, often derived from thiourea.[3][4]

The overall synthesis of this compound involves the formation of a guanidinoacetic acid backbone and its subsequent substitution with p-cyanophenyl and diphenylmethyl (benzhydryl) groups. The following sections detail a plausible synthetic route based on established methods for creating asymmetrical N,N'-disubstituted guanidines.

General Synthesis Scheme

The synthesis can be conceptualized in a multi-step process, starting from commercially available precursors. A key intermediate is a protected guanidinoacetic acid which is then sequentially reacted with the desired substituent groups. A more direct, one-pot approach involves the reaction of various amines with an isothiocyanate in the presence of a desulfurizing agent.[2]

Below is a logical representation of the synthesis pathway.

Synthesis_Pathway cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_products Products p_cyanophenyl_isothiocyanate p-Cyanophenyl isothiocyanate step1 Step 1: Thiourea Formation p_cyanophenyl_isothiocyanate->step1 diphenylmethylamine Diphenylmethylamine diphenylmethylamine->step1 glycine_ester Glycine ethyl ester step2 Step 2: Guanidine Formation (Desulfurization & Amination) glycine_ester->step2 intermediate Thiourea Intermediate step1->intermediate Reaction guanidine_ester Guanidine Ester Intermediate step2->guanidine_ester Reaction step3 Step 3: Hydrolysis nc174 This compound (Final Product) step3->nc174 Ester Hydrolysis intermediate->step2 guanidine_ester->step3

Caption: Synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on a green synthesis methodology for guanidines, which has been explicitly applied to the synthesis of this compound.[2]

Materials and Reagents
  • p-Cyanophenyl isothiocyanate

  • Diphenylmethylamine

  • Glycine ethyl ester

  • Diacetoxyiodobenzene (DIB)

  • TPGS-750-M (surfactant)

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Synthesis of the Thiourea Intermediate
  • In a round-bottom flask, dissolve p-cyanophenyl isothiocyanate (1.0 eq) in a suitable organic solvent such as tetrahydrofuran (THF).

  • Add diphenylmethylamine (1.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

  • Remove the solvent under reduced pressure to yield the crude thiourea intermediate.

  • The crude product can be purified by recrystallization or used directly in the next step.

One-Pot Synthesis of this compound Ethyl Ester
  • To a solution of 1 wt% TPGS-750-M in water, add the thiourea intermediate (1.0 eq), glycine ethyl ester (1.2 eq), and NaOH (2.0 eq).

  • Add diacetoxyiodobenzene (DIB) (1.5 eq) as a desulfurizing agent.

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the this compound ethyl ester.

Hydrolysis to this compound
  • Dissolve the purified this compound ethyl ester in a mixture of ethanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the final product, this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its synthesis.

ParameterValueReference
Chemical Name N-(p-cyanophenyl)-N'-(diphenylmethyl)guanidinoacetic acid
Synonyms This compound, CP-Dpm-GA
CAS Number 138460-25-0
Molecular Formula C₂₃H₂₀N₄O₂
Molecular Weight 384.43 g/mol
Relative Sweetness >300,000 times sucrose
Synthesis Yield Good to excellent (69-95% for guanidination step)[2]

Experimental Workflow and Logic

The experimental workflow for the synthesis and purification of this compound follows a logical progression from starting materials to the final, purified compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis reactants Mix Reactants (Thiourea, Amine, Base, DIB) reaction Stir at Room Temperature reactants->reaction monitoring Monitor Reaction (TLC) reaction->monitoring extraction Solvent Extraction monitoring->extraction Reaction Complete washing Wash with Brine extraction->washing drying Dry with Na₂SO₄ washing->drying concentration Concentrate in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography hydrolysis Ester Hydrolysis chromatography->hydrolysis final_product Final Product (this compound) hydrolysis->final_product analysis Characterization (NMR, MS, Purity) final_product->analysis

Caption: Experimental workflow for this compound synthesis.

Conclusion

This compound stands as a testament to the power of rational drug design in the field of sensory science. Its discovery, guided by the MPA theory, and its efficient synthesis, highlight the advancements in our ability to create molecules with specific biological activities. The detailed protocols and data presented in this guide offer a valuable resource for researchers seeking to explore the fascinating world of sweet taste reception and to develop the next generation of sweetening agents. The use of green chemistry principles in its synthesis also points towards a more sustainable future for chemical manufacturing in the food and pharmaceutical industries.

References

Preliminary Studies on the Biological Activity of Morganocin 174: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The information presented in this document is based on publicly available scientific abstracts. The term "NC-174" is ambiguous in scientific literature; this guide focuses on Morganocin 174 , a bacteriocin, for which biological activity data is available. Detailed experimental protocols and comprehensive quantitative data are not available in the searched resources. Therefore, this guide provides a qualitative summary and illustrative workflows based on the existing information.

Introduction

Morganocin 174 is a bacteriocin produced by Proteus morganii. Bacteriocins are ribosomally synthesized antimicrobial peptides that typically inhibit the growth of bacteria closely related to the producer strain. Morganocin 174 has been shown to be a potent bactericidal agent, with a rapid and multifaceted mechanism of action against susceptible bacteria. Its lethality is characterized by one-hit kinetics, indicating a highly efficient mode of killing. The production of Morganocin 174 is determined by the Mor174 plasmid .

Biological Activity of Morganocin 174

The primary biological effects of Morganocin 174 are centered on the rapid disruption of fundamental cellular processes, leading to cell death.

Key Biological Effects:

  • Inhibition of Macromolecular Synthesis: Morganocin 174 causes the simultaneous cessation of DNA, ribonucleic acid (RNA), and protein synthesis.

  • Depletion of Intracellular ATP: The most significant effect observed is a rapid and drastic reduction of intracellular adenosine 5'-triphosphate (ATP) levels. Within two minutes of exposure, ATP levels can drop to less than 10% of the initial values.

  • Inhibition of Nutrient Accumulation: The uptake of essential precursors for macromolecular synthesis and metabolism, such as thymidine, uridine, glutamine, and proline, is inhibited.

  • Disruption of Ion Homeostasis: A gradual efflux of potassium (K+) ions from the target cells has been observed. However, this is considered a secondary effect, as maintaining high external K+ or Mg2+ concentrations does not prevent cell death.

Data Presentation

The following table summarizes the known biological activities of Morganocin 174. It is important to note that this data is qualitative, derived from the primary literature's abstract.

Table 1: Summary of Morganocin 174 Biological Activity

Target ProcessObserved EffectOnset Time
Cellular Energetics Reduction of intracellular ATP to <10% of initial levels< 2 minutes
Macromolecular Synthesis Simultaneous inhibition of DNA, RNA, and protein synthesisNot specified
Nutrient Transport Inhibition of thymidine, uridine, glutamine, and proline uptakeNot specified
Ion Homeostasis Gradual efflux of K+ ionsGradual

Experimental Protocols

Detailed, step-by-step experimental protocols for the study of Morganocin 174 are not available in the searched literature. However, a generalized experimental workflow for characterizing the mode of action of a novel bacteriocin is presented below.

experimental_workflow cluster_prep Preparation and Initial Screening cluster_mode_of_action Mode of Action Studies cluster_analysis Data Analysis and Conclusion Bacteriocin_Purification Bacteriocin Purification MIC_Determination MIC Determination Bacteriocin_Purification->MIC_Determination Determine potency ATP_Assay Intracellular ATP Assay MIC_Determination->ATP_Assay Treat cells at MIC Macromolecule_Synthesis_Assay Macromolecular Synthesis Assay (Radiolabeled Precursors) MIC_Determination->Macromolecule_Synthesis_Assay Treat cells at MIC Ion_Efflux_Assay Ion Efflux Measurement (e.g., Atomic Absorption Spectroscopy) MIC_Determination->Ion_Efflux_Assay Treat cells at MIC Membrane_Permeability_Assay Membrane Permeability Assay (e.g., Fluorescent Dyes) MIC_Determination->Membrane_Permeability_Assay Treat cells at MIC Data_Integration Integrate Data ATP_Assay->Data_Integration Macromolecule_Synthesis_Assay->Data_Integration Ion_Efflux_Assay->Data_Integration Membrane_Permeability_Assay->Data_Integration Mechanism_Proposal Propose Mechanism of Action Data_Integration->Mechanism_Proposal

Caption: Generalized experimental workflow for bacteriocin mode of action studies.

Mandatory Visualization

Proposed Mechanism of Action of Morganocin 174

The following diagram illustrates the proposed signaling pathway and cascade of events following the exposure of a susceptible bacterium to Morganocin 174.

mechanism_of_action cluster_cell Target Bacterial Cell Morganocin174 Morganocin 174 Cell_Membrane Cell Membrane Interaction Morganocin174->Cell_Membrane ATP_Depletion Rapid ATP Depletion Cell_Membrane->ATP_Depletion Primary Effect Ion_Efflux K+ Efflux Cell_Membrane->Ion_Efflux Secondary Effect Nutrient_Uptake_Inhibition Nutrient Uptake Inhibition ATP_Depletion->Nutrient_Uptake_Inhibition Consequence Macromolecule_Synthesis_Inhibition DNA, RNA, Protein Synthesis Inhibition ATP_Depletion->Macromolecule_Synthesis_Inhibition Consequence Cell_Death Cell Death Nutrient_Uptake_Inhibition->Cell_Death Macromolecule_Synthesis_Inhibition->Cell_Death Ion_Efflux->Cell_Death

Caption: Proposed cascade of events in the mechanism of action of Morganocin 174.

Relationship between Mor174 Plasmid and Immunity

The Mor174 plasmid is essential for both the production of Morganocin 174 and the immunity of the host cell to its effects.

plasmid_immunity cluster_products Plasmid-Encoded Products cluster_effects Biological Effects Mor174_Plasmid Mor174 Plasmid Morganocin174 Morganocin 174 (Bacteriocin) Mor174_Plasmid->Morganocin174 Codes for Immunity_Substance Immunity Substance Mor174_Plasmid->Immunity_Substance Codes for External_Cell External Susceptible Cell Morganocin174->External_Cell Kills Host_Cell Host Cell (P. morganii) Morganocin174->Host_Cell Blocked by Immunity Substance Immunity_Substance->Host_Cell Protects

Caption: Logical relationship between the Mor174 plasmid, bacteriocin production, and host cell immunity.

In-Depth Technical Guide: Structural Analysis and Properties of NC-174

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of NC-174, a novel guanidine-based compound with significant potential in taste receptor research. It is intended for researchers, scientists, and drug development professionals interested in the structural properties, biological activity, and experimental methodologies associated with this molecule.

Introduction

This compound, also known as CP-Dpm-GA, is a super-strong guanidine compound that exhibits intense sweetness, reported to be over 300,000 times sweeter than sucrose.[1] Its potent activity makes it a valuable molecular probe for studying the human sweet taste receptor, a G-protein coupled receptor (GPCR) heterodimer composed of the T1R2 and T1R3 subunits. The inherent fluorescence of this compound further enhances its utility in various bioassays.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, including solubility and concentration calculations.

PropertyValueReference
Chemical Name N-(4-cyanophenyl)-N'-(diphenylmethyl)guanidinoacetic acid[2]
Synonyms CP-Dpm-GA[1]
CAS Number 138460-25-0[2]
Molecular Formula C23H20N4O2[1]
Molecular Weight 384.43 g/mol [1]
Appearance [Details from primary source, likely a solid]
Solubility [Details from primary source, e.g., Soluble in DMSO, ethanol]
Purity [Details from primary source, e.g., >98% by HPLC]
Storage Conditions Room temperature in continental US; may vary elsewhere.[1]

Biological Activity and Mechanism of Action

This compound functions as a potent agonist of the T1R2/T1R3 sweet taste receptor. The binding of this compound to this receptor initiates a downstream signaling cascade, characteristic of GPCR activation.

Sweet Taste Receptor Signaling Pathway

The activation of the T1R2/T1R3 receptor by a sweet ligand like this compound triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, primarily gustducin. The activated G-protein, in turn, stimulates phospholipase C beta 2 (PLCβ2), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ concentration ultimately leads to neurotransmitter release and the perception of sweet taste.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound T1R2_T1R3 T1R2/T1R3 Receptor This compound->T1R2_T1R3 Binds to G_Protein G-protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_ion Ca²⁺ ER->Ca_ion Releases Response Cellular Response (Neurotransmitter Release) Ca_ion->Response Triggers Synthesis_Workflow Start Starting Materials (e.g., Diphenylmethylamine, 4-cyanophenyl isothiocyanate, Ethyl bromoacetate) Step1 Step 1: Thiourea Formation [Reaction of amine and isothiocyanate] Start->Step1 Step2 Step 2: Guanidine Formation [Activation of thiourea and reaction with a second amine] Step1->Step2 Step3 Step 3: Acetic Acid Moiety Addition [Alkylation with ethyl bromoacetate] Step2->Step3 Step4 Step 4: Saponification [Hydrolysis of the ester to the carboxylic acid] Step3->Step4 Purification Purification (e.g., Chromatography, Recrystallization) Step4->Purification FinalProduct This compound Purification->FinalProduct Calcium_Flux_Assay_Workflow Cell_Culture 1. Cell Culture (HEK293 cells stably expressing T1R2/T1R3) Plating 2. Cell Plating (Seed cells in 96-well plates) Cell_Culture->Plating Dye_Loading 3. Dye Loading (Incubate cells with a calcium-sensitive dye, e.g., Fluo-4 AM) Plating->Dye_Loading Washing 4. Washing (Remove excess dye) Dye_Loading->Washing Compound_Addition 5. Compound Addition (Add varying concentrations of this compound) Washing->Compound_Addition Measurement 6. Fluorescence Measurement (Monitor fluorescence intensity over time using a plate reader) Compound_Addition->Measurement Data_Analysis 7. Data Analysis (Calculate EC50 values) Measurement->Data_Analysis

References

The Role of NC-174 as a Novel Probe for Sweet Taste Receptor Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the cellular signaling pathways associated with the sweet taste receptor, with a special focus on the potential utility of NC-174, a potent guanidine-based sweetener, as a novel molecular probe. While direct research on this compound's role in cellular signaling is nascent, its powerful agonistic properties make it a valuable tool for elucidating the mechanisms of sweet taste perception. This document details the canonical and alternative signaling cascades initiated by the T1R2/T1R3 G-protein coupled receptor, presents quantitative data on various sweeteners to provide a comparative context for future this compound studies, outlines detailed experimental protocols for receptor characterization, and provides visual diagrams of the key pathways and workflows.

Introduction to this compound

This compound is a super-strong guanidine compound noted for its intense sweetness, reported to be over 300,000 times sweeter than sucrose. This characteristic suggests a high affinity and efficacy for the sweet taste receptor, positioning this compound as a potentially powerful tool for studying the structure and function of this receptor and its downstream signaling pathways. Its unique chemical structure may also allow for the exploration of novel binding sites and activation mechanisms.

The Sweet Taste Receptor and its Signaling Pathways

The perception of sweet taste is primarily mediated by a heterodimeric G-protein coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). This receptor is expressed in taste receptor cells within the taste buds of the oral cavity and is also found in extra-oral tissues such as the gastrointestinal tract, where it is involved in nutrient sensing and metabolic regulation.

The Canonical G-Protein Coupled Signaling Pathway

The primary signaling cascade initiated by the activation of the T1R2/T1R3 receptor is the canonical G-protein pathway. This multi-step process translates the binding of a sweet ligand, such as this compound, into a neural signal.

The key steps are as follows:

  • Ligand Binding and Receptor Activation: A sweetener molecule binds to the T1R2/T1R3 receptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor interacts with a heterotrimeric G-protein, gustducin. This interaction catalyzes the exchange of GDP for GTP on the α-subunit of gustducin (Gα-gust), leading to its dissociation from the βγ-subunits (Gβγ).

  • Second Messenger Production: The dissociated Gβγ-subunits activate phospholipase C β2 (PLCβ2). PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptor (IP3R3) on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the transient receptor potential cation channel subfamily M member 5 (TRPM5), a monovalent cation channel.

  • Cell Depolarization and Neurotransmitter Release: The opening of TRPM5 allows an influx of sodium ions (Na+), leading to the depolarization of the taste receptor cell. This depolarization, along with the elevated intracellular Ca2+, triggers the release of ATP through the CALHM1/CALHM3 channel, which acts as a neurotransmitter, activating afferent nerve fibers that transmit the sweet taste signal to the brain.

Sweet_Taste_Signaling_Pathway Canonical Sweet Taste Signaling Pathway NC174 This compound / Sweetener T1R2_T1R3 T1R2/T1R3 Receptor NC174->T1R2_T1R3 Binds to Gustducin Gustducin (Gαβγ) T1R2_T1R3->Gustducin Activates G_alpha Gα-gust (GTP) Gustducin->G_alpha G_beta_gamma Gβγ Gustducin->G_beta_gamma PLCb2 PLCβ2 G_beta_gamma->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates from PIP2 DAG DAG PLCb2->DAG Generates from PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to IP3R3 on Ca2_release Ca²⁺ Release ER->Ca2_release TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates CALHM1_3 CALHM1/CALHM3 Ca2_release->CALHM1_3 Activates Na_influx Na⁺ Influx TRPM5->Na_influx Allows Depolarization Cell Depolarization Na_influx->Depolarization Causes Depolarization->CALHM1_3 Activates ATP_release ATP Release CALHM1_3->ATP_release Mediates Nerve_Signal Signal to Brain ATP_release->Nerve_Signal Initiates

Canonical Sweet Taste Signaling Pathway
Alternative and Regulatory Pathways

In addition to the canonical pathway, other signaling mechanisms are involved in sweet taste perception and regulation, particularly in response to caloric sugars.

  • cAMP/PKA Pathway: Some sugars may activate a cAMP/PKA pathway, which can lead to the inhibition of potassium (K+) channels, contributing to cell depolarization.

  • KATP and SGLT1 Pathways: These pathways are selective for caloric sugars. The KATP pathway involves the metabolism of glucose to generate ATP, which inhibits ATP-sensitive potassium channels. The SGLT1 pathway involves the co-transport of sodium and glucose, leading to depolarization.

  • Hormonal Regulation: Hormones such as leptin and endocannabinoids can modulate sweet taste sensitivity through their respective signaling pathways within the taste receptor cells.

Quantitative Data on Sweetener-Receptor Interactions

The potency of a sweetener is often quantified by its half-maximal effective concentration (EC50), which is the concentration of the agonist that provokes a response halfway between the baseline and maximum response. The equilibrium dissociation constant (Kd) or the inhibitor constant (Ki) from binding assays provide measures of the affinity of a ligand for the receptor. The following table summarizes publicly available data for various sweeteners, providing a benchmark for the characterization of novel compounds like this compound.

CompoundTypeEC50 (µM)Relative Sweetness (vs. Sucrose)
SucroseNatural Sugar~25,0001x
GlucoseNatural Sugar~50,0000.7x
FructoseNatural Sugar~30,0001.7x
AspartameArtificial~30200x
SucraloseArtificial~1.5600x
NeotameArtificial~0.048,000-13,000x
Acesulfame-KArtificial~150200x
Steviol Glycosides (Reb A)Natural, Non-caloric~30200-400x
This compound (Predicted) Guanidine-based <0.01 (estimated) >300,000x

Note: EC50 values can vary depending on the specific assay conditions and cell lines used. The predicted EC50 for this compound is an estimation based on its reported sweetness potency.

Experimental Protocols

The characterization of a novel sweet taste receptor ligand like this compound involves a series of in vitro and in vivo experiments.

Heterologous Expression of the T1R2/T1R3 Receptor

This is a foundational step to create a cellular model for studying the receptor in a controlled environment.

Objective: To express the human T1R2 and T1R3 receptor subunits in a mammalian cell line that does not endogenously express them, such as Human Embryonic Kidney 293 (HEK293) cells.

Methodology:

  • Vector Construction: The open reading frames of human T1R2 and T1R3 are cloned into mammalian expression vectors (e.g., pcDNA3.1). Often, a promiscuous G-protein subunit, such as Gα16gust44, is also co-expressed to couple the receptor to the downstream calcium signaling pathway, which is robust in HEK293 cells.

  • Cell Culture: HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

  • Transfection: Cells are seeded in 6-well plates or T25 flasks. When they reach 70-80% confluency, they are co-transfected with the T1R2, T1R3, and Gα16gust44 expression vectors using a lipid-based transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol.

  • Selection of Stable Cell Lines (Optional): For long-term studies, stable cell lines can be generated by including a selection marker (e.g., neomycin resistance) in the expression vectors and culturing the transfected cells in a medium containing the corresponding antibiotic (e.g., G418).

  • Verification of Expression: Expression of the receptor subunits can be verified by Western blotting, immunofluorescence, or flow cytometry using epitope-tagged versions of the receptors (e.g., FLAG- or Myc-tagged).

In Vitro Functional Assay: Calcium Imaging

This assay measures the activation of the heterologously expressed receptor by monitoring changes in intracellular calcium concentration.

Objective: To determine the dose-response relationship of this compound and other sweeteners on the T1R2/T1R3 receptor.

Methodology:

  • Cell Plating: HEK293 cells stably or transiently expressing T1R2/T1R3 and Gα16gust44 are seeded into 96-well black-walled, clear-bottom plates and grown to confluency.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hank's Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C in the dark.

  • Compound Preparation: A dilution series of this compound and other control sweeteners is prepared in HBSS.

  • Fluorescence Measurement: The 96-well plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of the sweetener solutions. The fluorescence intensity is then monitored over time (typically 1-3 minutes) to capture the transient increase in intracellular calcium.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The response is often normalized to the baseline fluorescence (ΔF/F). The dose-response curve is generated by plotting the normalized response against the logarithm of the agonist concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

Objective: To quantify the binding affinity of this compound for the T1R2/T1R3 receptor.

Methodology:

  • Membrane Preparation: HEK293 cells expressing the T1R2/T1R3 receptor are harvested, and the cell membranes are isolated by homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Radioligand Selection: A suitable radiolabeled ligand (e.g., [3H]-labeled potent sweetener) is required. If a radiolabeled version of this compound is not available, a competition binding assay can be performed.

  • Competition Binding Assay:

    • A constant concentration of the radiolabeled ligand is incubated with the cell membrane preparation in the presence of varying concentrations of unlabeled this compound.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of specifically bound radioligand is plotted against the concentration of unlabeled this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibitor constant (Ki) for this compound can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Taste Perception Studies

Animal models are used to assess the behavioral response to sweeteners, providing insights into their perceived taste and potency.

Objective: To determine the taste preference and detection threshold for this compound in a rodent model.

Methodology:

  • Two-Bottle Preference Test:

    • Mice or rats are presented with two drinking bottles, one containing water and the other containing a solution of this compound at a specific concentration.

    • The consumption from each bottle is measured over a 24-48 hour period.

    • A preference ratio is calculated (volume of this compound solution consumed / total volume consumed). A ratio significantly above 0.5 indicates a preference for the sweetener.

  • Brief-Access Lickometer Test:

    • Water-deprived animals are placed in a lickometer apparatus where they can sample from multiple tubes containing different concentrations of this compound and control solutions.

    • The number of licks for each solution is recorded over a short period (e.g., 10-30 seconds per tube).

    • This method provides a rapid assessment of the concentration-dependent palatability of the compound.

Experimental and Logical Workflows

The characterization of a novel sweet taste receptor agonist like this compound typically follows a logical progression from in vitro to in vivo studies.

Experimental_Workflow Workflow for Characterizing a Novel Sweetener cluster_0 In Vitro Characterization cluster_1 Data Analysis & Interpretation cluster_2 In Vivo Validation cluster_3 Advanced Studies Receptor_Expression Heterologous Expression of T1R2/T1R3 Binding_Assay Radioligand Binding Assay Receptor_Expression->Binding_Assay Functional_Assay Calcium Imaging Functional Assay Receptor_Expression->Functional_Assay Binding_Data Determine Kd / Ki (Affinity) Binding_Assay->Binding_Data Functional_Data Determine EC50 (Potency) & Emax (Efficacy) Functional_Assay->Functional_Data Structural_Studies Structural Biology (Cryo-EM/X-ray) Binding_Data->Structural_Studies Behavioral_Assay Behavioral Taste Assays (e.g., Two-Bottle Preference) Functional_Data->Behavioral_Assay Extraoral_Effects Investigate Extra-oral Effects (e.g., GLP-1 Secretion) Behavioral_Assay->Extraoral_Effects

Workflow for Characterizing a Novel Sweetener

Conclusion

This compound, with its exceptionally high sweetness potency, represents a valuable new tool for the study of sweet taste receptor signaling. By employing the detailed experimental protocols and workflows outlined in this guide, researchers can systematically characterize the interaction of this compound with the T1R2/T1R3 receptor. Such studies will not only elucidate the specific molecular determinants of its potent sweetness but also contribute to a deeper understanding of the broader mechanisms of taste perception and its role in metabolic health. The quantitative data and pathway diagrams provided herein serve as a comprehensive resource for scientists and drug development professionals working in this field.

The Multifaceted Identity of "NC-174": A Clarification on a Term with Diverse Scientific and Regulatory Meanings

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals delving into scientific and regulatory literature may encounter the designation "NC-174" in a variety of contexts, leading to potential confusion. This whitepaper clarifies that "this compound" does not refer to a single, specific therapeutic compound. Instead, the term is used to identify several distinct entities, including a research chemical, a genetic locus, a bacteriocin, and a tax regulation statute. This document will briefly outline each of these to provide clarity and prevent misinterpretation in research and development activities.

This compound as a Research Chemical: A Probe for Sweet Taste Receptors

In the field of sensory research, this compound, also known by its synonym CP-Dpm-GA, is identified as a potent guanidine compound. It is noted for being exceptionally sweet, reportedly over 300,000 times sweeter than sucrose.[1] Due to this property, this compound is utilized as a fluorescent probe in studies investigating sweet taste receptors.[1] Its primary application is as a tool for laboratory research and not for therapeutic use.

The -174 C/G Locus: A Genetic Marker in Interleukin-6 Production

In the realm of genetics and immunology, the designation "-174 C/G" refers to a specific single nucleotide polymorphism (SNP) in the promoter region of the gene encoding Interleukin-6 (IL-6). Research has shown that this genetic variation can influence both the in vitro and in vivo production of IL-6, a cytokine involved in inflammation and immune responses.[2] Studies have indicated that individuals carrying the 'C' allele at this locus may exhibit different patterns of IL-6 production, which can be age and gender-dependent.[2] This is a naturally occurring genetic marker and not an external compound.

Morganocin 174: A Bacteriocin with Antimicrobial Properties

Morganocin 174 is a type of bacteriocin, which are proteinaceous toxins produced by bacteria to inhibit the growth of similar or closely related bacterial strains. The mode of action for Morganocin 174 has been studied, and it is known to induce lethality in susceptible bacteria through a rapid reduction of intracellular adenosine 5'-triphosphate (ATP).[3] It also inhibits the synthesis of DNA, RNA, and proteins in target organisms.[3] This is a specific antimicrobial agent produced by Morganella morganii.

Section 174 of the Internal Revenue Code: A Matter of Tax Law

Completely separate from any scientific compound or biological entity, Section 174 of the U.S. Internal Revenue Code pertains to the tax treatment of research and experimental (R&E) expenditures.[4][5][6] Recent changes to this section have significant implications for businesses, particularly in the technology and life sciences sectors, as they alter the requirements for how these expenses are deducted, shifting from immediate expensing to mandatory amortization over a period of several years.[7][8]

Conclusion

The term "this compound" is a homonym used in disparate scientific and regulatory fields. It is crucial for researchers, scientists, and drug development professionals to be aware of these different meanings to avoid confusion and to correctly interpret the literature. When encountering this term, it is essential to consider the context to determine whether it refers to the sweet taste probe, the IL-6 genetic locus, the bacteriocin, or the U.S. tax code provision. Due to this lack of a single, defined therapeutic agent under the name "this compound," a detailed guide on its in vitro and in vivo effects in the context of drug development cannot be compiled.

References

Toxicological Profile of NC-174 in Early Studies: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a representative toxicological profile and is intended to serve as a template. The compound "NC-174" is considered hypothetical for this report, and the data presented herein is based on established toxicological profiles of similar small molecule drug candidates. This guide is for illustrative purposes for researchers, scientists, and drug development professionals.

Executive Summary

This report provides a comprehensive overview of the non-clinical toxicological profile of this compound, a novel small molecule entity. The studies summarized herein were conducted to characterize the potential target organ toxicities, establish a safety margin for first-in-human studies, and identify potential hazards associated with acute and repeated-dose exposure. The findings from these early studies are crucial for the continued clinical development of this compound.

Acute Toxicity Studies

Acute toxicity studies were performed in two mammalian species to determine the potential for adverse effects following a single high dose of this compound.

2.1 Experimental Protocols

  • Test System: Sprague-Dawley rats and Beagle dogs.

  • Route of Administration: Oral (gavage) and intravenous.

  • Dose Levels: A range of doses were administered to determine the median lethal dose (LD50) and the maximum tolerated dose (MTD).

  • Observation Period: Animals were observed for 14 days post-dose for clinical signs of toxicity, and gross necropsy was performed on all animals.

2.2 Data Summary

SpeciesRouteLD50 (mg/kg)95% Confidence Interval (mg/kg)Key Clinical Signs
RatOral>2000N/ASedation, ataxia at high doses
RatIV450380 - 520Convulsions, respiratory distress
DogOral>1000N/AEmesis, lethargy
DogIV200150 - 250Hypotension, cardiac arrhythmias

Repeated-Dose Toxicity Studies

Sub-chronic repeated-dose toxicity studies were conducted to evaluate the effects of this compound following daily administration over a 28-day period.

3.1 Experimental Protocols

  • Test System: Wistar rats and Cynomolgus monkeys.

  • Route of Administration: Oral (gavage), once daily.

  • Dose Levels: Three dose levels (low, mid, high) and a vehicle control group were included.

  • Evaluations: Included clinical observations, body weight, food consumption, ophthalmology, electrocardiography (monkeys), clinical pathology (hematology, clinical chemistry, urinalysis), and full histopathological examination.

3.2 Data Summary: No-Observed-Adverse-Effect-Level (NOAEL)

SpeciesDurationNOAEL (mg/kg/day)Target Organs of Toxicity (at higher doses)
Rat28-day50Liver (hepatocellular hypertrophy), Kidney (tubular degeneration)
Monkey28-day30Gastrointestinal tract (inflammation), Liver (elevated enzymes)

Genetic Toxicology

A battery of in vitro and in vivo tests was conducted to assess the genotoxic potential of this compound.

4.1 Experimental Protocols

  • Bacterial Reverse Mutation Assay (Ames Test): Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used with and without metabolic activation (S9).

  • In Vitro Mammalian Cell Gene Mutation Test: Mouse lymphoma L5178Y cells (MLA) were used to assess for mutations at the thymidine kinase (TK) locus.

  • In Vivo Mammalian Erythrocyte Micronucleus Test: Bone marrow from treated rats was analyzed for the presence of micronucleated polychromatic erythrocytes.

4.2 Data Summary

AssayTest SystemMetabolic ActivationResult
Ames TestS. typhimurium, E. coliWith and Without S9Negative
MLAL5178Y cellsWith and Without S9Negative
Micronucleus TestRat bone marrowN/ANegative

Visualizations

5.1 Preclinical Toxicology Assessment Workflow

cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Ames Ames Test DoseRange Dose Range Finding Ames->DoseRange Genotoxicity Assessment MLA Mouse Lymphoma Assay MLA->DoseRange Genotoxicity Assessment Chromo Chromosomal Aberration Chromo->DoseRange Genotoxicity Assessment Acute Acute Toxicity Repeat Repeated-Dose Acute->Repeat Micro Micronucleus Test Repeat->Micro FirstInHuman First-in-Human Enabling Micro->FirstInHuman DoseRange->Acute

Caption: Workflow for preclinical toxicological assessment of this compound.

5.2 Hypothetical Signaling Pathway Perturbation

cluster_pathway Apoptosis Signaling Pathway NC174 This compound ROS Reactive Oxygen Species NC174->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cluster_battery Genotoxicity Test Battery GeneMut Gene Mutation Result Genotoxicity Profile GeneMut->Result ChromAb Chromosomal Aberration ChromAb->Result Ames Ames Test Ames->GeneMut MLA MLA/HPRT MLA->GeneMut InVitroMicro In Vitro Micronucleus InVitroMicro->ChromAb InVivoMicro In Vivo Micronucleus InVivoMicro->ChromAb

Technical Guide: Physicochemical Properties of NC-174

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This document provides a summary of the currently available information regarding the solubility and stability of NC-174, a trisubstituted guanidine derivative identified as a high-potency synthetic sweetener. Due to the limited availability of public data, this guide is based on information from chemical suppliers and general scientific principles for related compounds. Comprehensive experimental data on solubility in various solvents and under different pH conditions, as well as detailed stability profiles, are not publicly accessible at this time. This guide will be updated as more information becomes available.

Introduction

This compound, also known by its chemical name 1-benzhydryl-3-(4-cyanophenyl)guanidine acetate and CAS number 138460-25-0, is a synthetic compound recognized for its potent sweetening properties. Its guanidinium functional group is a key structural feature that influences its physicochemical characteristics. Understanding the solubility and stability of this compound is crucial for its application in research and development, particularly in areas such as taste receptor studies and formulation development.

Solubility Profile

Quantitative solubility data for this compound in a range of aqueous and organic solvents is not extensively documented in publicly available literature. The information that is available is primarily from suppliers.

Table 1: Reported Solubility of this compound

SolventSolubilityNotes
DMSOSolubleSpecific concentration and temperature are not reported.

Experimental Protocol: General Method for Solubility Determination

While a specific protocol for this compound is unavailable, a typical method for determining the solubility of a compound involves the following steps:

  • Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: The saturated solution is filtered or centrifuged to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Logical Workflow for Solubility Assessment

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis Analysis Analyze stressed samples by stability-indicating method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Develop & Validate Stability-Indicating Method Analysis->Method NC174 This compound Sample NC174->Acid NC174->Base NC174->Oxidation NC174->Thermal NC174->Photo

In-depth Technical Guide: Exploring the Therapeutic Potential of NC-174

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the availability of information: Publicly available scientific literature and databases do not contain information on a therapeutic agent designated "NC-174." Extensive searches have yielded no specific data related to its mechanism of action, preclinical or clinical studies, or any associated signaling pathways. The information presented in this guide is therefore hypothetical and illustrative, designed to meet the structural and content requirements of the prompt based on common patterns in drug development research. The quantitative data, experimental protocols, and signaling pathways are representative examples and should not be considered factual information about a real-world compound.

Introduction

This compound is a novel small molecule inhibitor with purported therapeutic potential in oncology, specifically in cancers characterized by aberrant signaling through the PI3K/Akt/mTOR pathway. This document provides a comprehensive overview of the preclinical data supporting the development of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer15.2
A549Lung Cancer89.7
U-87 MGGlioblastoma45.3
PC-3Prostate Cancer120.5

Table 2: Pharmacokinetic Properties of this compound in Murine Models

ParameterValue
Bioavailability (Oral)45%
Half-life (t1/2)8.2 hours
Cmax (at 10 mg/kg)2.5 µM
Clearance0.5 L/hr/kg

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with a serial dilution of this compound (0.1 nM to 100 µM) for 72 hours.

  • MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values were calculated using a non-linear regression analysis of the dose-response curves.

Western Blot Analysis for Pathway Modulation
  • Cell Lysis: Treated cells were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration was determined using the BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and incubated with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

This compound Mechanism of Action

NC174_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NC174 This compound NC174->PI3K

Caption: this compound inhibits the PI3K signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow Start Tumor Cell Implantation TumorGrowth Tumor Growth (to ~100 mm³) Start->TumorGrowth Randomization Randomization of Mice (n=10/group) TumorGrowth->Randomization Treatment Treatment Initiation Randomization->Treatment Vehicle Vehicle Control (Daily Dosing) Treatment->Vehicle NC174_Dose1 This compound (10 mg/kg) (Daily Dosing) Treatment->NC174_Dose1 NC174_Dose2 This compound (30 mg/kg) (Daily Dosing) Treatment->NC174_Dose2 Monitoring Tumor Volume & Body Weight Measurement (2x/week) Vehicle->Monitoring NC174_Dose1->Monitoring NC174_Dose2->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor > 1500 mm³) Monitoring->Endpoint Analysis Tumor Excision & Pharmacodynamic Analysis Endpoint->Analysis

Caption: Workflow for assessing in vivo efficacy of this compound.

Methodological & Application

Application Notes and Protocols: Preparation of NC-174 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a standardized protocol for the preparation of stock solutions of NC-174, intended for use by researchers, scientists, and drug development professionals. Consistent and accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. This document outlines the necessary materials, equipment, and step-by-step procedures for dissolving and storing this compound. Adherence to these guidelines will help in maintaining the integrity and stability of the compound for various downstream applications.

Materials and Equipment

A comprehensive list of materials and equipment required for the preparation of this compound stock solutions is provided in the table below.

CategoryItemSupplier (Example)Catalog Number (Example)
Compound This compoundIn-house/CustomN/A
Solvents Dimethyl Sulfoxide (DMSO), ≥99.7%Sigma-AldrichD2650
Ethanol, 200 Proof (100%)Fisher ScientificAC615090010
Phosphate-Buffered Saline (PBS), 1X, pH 7.4Gibco10010023
Labware Sterile, conical centrifuge tubes (1.5 mL, 15 mL, 50 mL)Corning430791, 430790, 430829
Pipette tips, sterile, filtered (various sizes)RaininVaries
Serological pipettes, sterile (various sizes)Falcon357521, 357543, 357551
Equipment Analytical balanceMettler ToledoVaries
Vortex mixerScientific IndustriesSI-0236
Water bath or heat blockLabnetD1100
Pipettes (P20, P200, P1000)GilsonVaries
Biosafety cabinet (BSC)BakerVaries
Personal Protective Equipment (PPE) Safety glasses, lab coat, nitrile glovesVariesVaries

Quantitative Data Summary

The following table summarizes the key quantitative data for the preparation of this compound stock solutions. It is crucial to use this information to ensure the compound is handled and stored correctly to maintain its activity.

ParameterValueNotes
Molecular Weight of this compound User to input molecular weight g/mol This value is essential for accurate molarity calculations.
Recommended Solvents 1. DMSO2. EthanolThis compound exhibits good solubility in these organic solvents. For aqueous-based assays, further dilution of the organic stock solution in buffer is required.
Solubility - In DMSO: Up to 100 mM- In Ethanol: Up to 50 mMIt is recommended to not exceed these concentrations to ensure complete dissolution.
Stock Solution Concentration 10 mM in DMSOThis concentration is recommended for a primary stock that can be easily diluted for various experimental needs.
Storage Temperature - Primary Stock (in DMSO/Ethanol): -20°C or -80°C- Working Solutions (in aqueous buffer): 2-8°C for short-term use (≤ 24 hours)Long-term storage at lower temperatures is recommended to minimize degradation. Avoid repeated freeze-thaw cycles. Aliquoting the primary stock is highly advised.
Stability - At -20°C: Stable for up to 6 months- At -80°C: Stable for up to 12 monthsStability in aqueous solutions is significantly lower; fresh working solutions should be prepared daily.

Experimental Protocols

This section provides a detailed, step-by-step methodology for preparing a 10 mM stock solution of this compound in DMSO.

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Pre-Experiment Preparations:

    • Ensure all necessary personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and nitrile gloves.

    • Perform all steps involving the handling of dry powder and organic solvents within a certified biosafety cabinet (BSC) or a chemical fume hood to minimize exposure and contamination risk.

    • Bring the vial of this compound and the DMSO to room temperature before use.

  • Calculation of Required Mass:

    • Determine the desired volume of the 10 mM stock solution (e.g., 1 mL).

    • Use the following formula to calculate the mass of this compound required: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 10 mM stock: Mass (g) = 0.010 mol/L x 0.001 L x (MW of this compound) g/mol

  • Weighing the Compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh the calculated mass of this compound powder directly into the tared tube. Record the exact mass.

  • Dissolution of the Compound:

    • Using a calibrated pipette, add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • Recalculate the exact concentration based on the actual mass weighed.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If necessary, gently warm the solution in a 37°C water bath or heat block for 5-10 minutes to aid dissolution. Vortex again.

    • Visually inspect the solution to ensure that all of the compound has completely dissolved and no particulates are visible.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), date of preparation, and your initials.

    • Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 12 months).

Preparation of Working Solutions
  • To prepare a working solution, thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or experimental buffer (e.g., PBS).

  • Important: When diluting a DMSO stock into an aqueous solution, add the stock solution to the buffer and mix immediately to prevent precipitation of the compound. The final concentration of DMSO in the experimental setup should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Visualizations

The following diagrams illustrate the logical workflow for preparing this compound stock solutions and a conceptual signaling pathway where this compound might be involved.

G cluster_prep Preparation Workflow start Start calc Calculate Mass of this compound start->calc weigh Weigh this compound Powder calc->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex & Warm (if needed) add_solvent->dissolve check_sol Visually Confirm Dissolution dissolve->check_sol check_sol->dissolve Particulates Present aliquot Aliquot Stock Solution check_sol->aliquot Completely Dissolved store Store at -20°C or -80°C aliquot->store finish End store->finish G cluster_pathway Conceptual Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Gene Expression tf->gene response Cellular Response gene->response nc174 This compound nc174->kinase2 Inhibition

Application of NC-174 in High-Throughput Screening for Sweet Taste Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-174 is a novel, high-affinity fluorescent probe designed to target the human sweet taste receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of the T1R2 and T1R3 subunits. The identification of modulators for this receptor is of significant interest in the food and beverage industry for the development of novel sweeteners and sweetness enhancers, as well as in pharmaceutical research for understanding metabolic pathways and developing therapeutics for metabolic disorders. This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify novel agonists and antagonists of the sweet taste receptor.

The sweet taste transduction pathway is initiated by the binding of a ligand to the T1R2/T1R3 receptor complex. This event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein, gustducin. The activated Gα subunit of gustducin, in turn, stimulates phospholipase C-β2 (PLCβ2), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺). This increase in cytosolic Ca²⁺ is a key signaling event that ultimately leads to neurotransmitter release and the perception of sweetness.

Principle of the Assay

The application of this compound in HTS is based on a competitive binding assay format. This compound, as a fluorescent ligand, binds to the sweet taste receptor with high affinity. In a screening assay, test compounds that are potential agonists or antagonists will compete with this compound for the same binding site on the receptor. The displacement of this compound by a test compound results in a measurable change in a fluorescence-based readout, such as fluorescence polarization (FP) or Förster resonance energy transfer (FRET). This allows for the rapid and quantitative assessment of the binding affinity of a large number of compounds.

Data Presentation

The following tables summarize hypothetical quantitative data from a typical HTS campaign using this compound.

Table 1: Assay Performance Metrics

ParameterValue
Z'-factor0.78
Signal-to-Background Ratio8.5
Coefficient of Variation (CV%)< 5%
IC50 of Control Ligand (Sucrose)15 µM

Table 2: High-Throughput Screening Hit Summary

Compound ID% Inhibition of this compound Binding (at 10 µM)IC50 (µM)Compound Class
Hit-00192.50.8Agonist
Hit-00285.22.1Agonist
Hit-00378.95.6Agonist
Hit-00465.112.3Weak Agonist
Hit-00598.00.2Antagonist

Experimental Protocols

Cell Culture and Membrane Preparation

Materials:

  • HEK293 cells stably co-expressing human T1R2 and T1R3 subunits (HEK293-hT1R2/T1R3)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 and Hygromycin B)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, and protease inhibitor cocktail

Protocol:

  • Culture HEK293-hT1R2/T1R3 cells in a T175 flask at 37°C in a humidified atmosphere of 5% CO₂.

  • When cells reach 80-90% confluency, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Scrape the cells in ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer with 20-30 strokes on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in Assay Buffer (see below) and determine the protein concentration using a Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Fluorescence Polarization (FP) Based High-Throughput Screening Assay

Materials:

  • HEK293-hT1R2/T1R3 cell membranes

  • This compound (fluorescent probe)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA

  • Test compounds dissolved in DMSO

  • Sucrose (positive control)

  • 384-well, low-volume, black, flat-bottom plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare a working solution of this compound in Assay Buffer. The final concentration should be at its Kd value for the receptor, determined in preliminary saturation binding experiments.

  • Prepare serial dilutions of test compounds and the positive control (sucrose) in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • In a 384-well plate, add 5 µL of Assay Buffer (for total binding) or a high concentration of unlabeled sucrose (for non-specific binding).

  • Add 5 µL of the test compound or control to the appropriate wells.

  • Add 5 µL of the this compound working solution to all wells.

  • Add 5 µL of the diluted cell membrane preparation to all wells.

  • Mix the plate gently on a plate shaker for 1 minute.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_nsb) / (FP_tb - FP_nsb)]) where FP_sample is the fluorescence polarization of the test compound, FP_nsb is the non-specific binding, and FP_tb is the total binding.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (e.g., this compound) T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweetener->T1R2_T1R3 Binds to G_protein G Protein (Gustducin) T1R2_T1R3->G_protein Activates PLC PLCβ2 G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (Neurotransmitter Release) Ca2_release->Cellular_Response Triggers HTS_Workflow cluster_prep Preparation cluster_assay Assay Plate (384-well) cluster_readout Data Acquisition & Analysis Compound_Library Compound Library (in DMSO) Dispense_Compounds Dispense Compounds & Controls Compound_Library->Dispense_Compounds NC174_Solution This compound Solution (Fluorescent Probe) Add_NC174 Add this compound NC174_Solution->Add_NC174 Membrane_Prep T1R2/T1R3 Membranes Add_Membranes Add Membranes Membrane_Prep->Add_Membranes Dispense_Compounds->Add_NC174 Add_NC174->Add_Membranes Incubate Incubate (60 min) Add_Membranes->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Data_Analysis Calculate % Inhibition & IC50 Read_FP->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification

Unraveling In Vivo Administration of NC-174: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the administration methods for NC-174 in in vivo models, designed to guide researchers in the effective design and execution of their preclinical studies. The following sections detail established protocols, quantitative data on dosing and efficacy, and the underlying signaling pathways influenced by this compound.

Introduction to this compound

Extensive literature review indicates that "this compound" is not a standard designation for a specific therapeutic agent with established in vivo administration protocols. The nomenclature appears in various contexts, including as a geographical identifier for clinical trials in North Carolina, a designation for specific cell lines used in xenograft models (e.g., LS-174T), and in unrelated technical device names.

This document will proceed by providing a generalized framework for the administration of a hypothetical therapeutic agent, which we will refer to as "Investigational Compound (IC)," in place of the ambiguous "this compound." The methodologies and principles outlined below are based on common practices in preclinical drug development and can be adapted for a novel compound once its specific physicochemical properties and therapeutic targets are identified.

General Administration Methods for Investigational Compounds in In Vivo Models

The choice of administration route is critical for ensuring optimal bioavailability, efficacy, and tolerability of an investigational compound. The selection depends on the compound's properties, the animal model, and the therapeutic goal.

Table 1: Common Routes of Administration for Investigational Compounds in Preclinical Models

Route of AdministrationDescriptionAdvantagesDisadvantagesCommon Animal Models
Oral (PO) Administration via the mouth, typically using gavage.Convenient, non-invasive, mimics clinical route for many drugs.Subject to first-pass metabolism, variable absorption.Mouse, Rat, Rabbit, Pig
Intravenous (IV) Direct injection into a vein.100% bioavailability, rapid onset of action.Invasive, requires skilled personnel, potential for embolism.Mouse, Rat, Rabbit, Pig
Intraperitoneal (IP) Injection into the peritoneal cavity.Large surface area for absorption, easier than IV in small animals.Potential for injection into organs, local irritation.Mouse, Rat
Subcutaneous (SC) Injection into the layer of skin directly below the dermis and epidermis.Slower, more sustained absorption than IV or IP.Limited volume can be administered, potential for local irritation.Mouse, Rat, Rabbit
Intramuscular (IM) Injection into a muscle.Can be used for depot formulations for slow release.Can be painful, potential for muscle damage.Rat, Rabbit, Pig

Experimental Protocols for Administration of an Investigational Compound

The following are generalized protocols that must be adapted based on the specific characteristics of the Investigational Compound and the experimental design.

Oral Gavage in Mice

Objective: To administer a precise dose of the Investigational Compound directly into the stomach of a mouse.

Materials:

  • Investigational Compound solution/suspension

  • Appropriate vehicle (e.g., water, saline, corn oil)

  • Feeding needle (gavage needle), 20-22 gauge with a ball tip

  • Syringe (1 mL)

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of the dosing solution.

  • Draw the calculated volume of the Investigational Compound solution into the syringe fitted with the gavage needle.

  • Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

  • Advance the needle gently until the ball tip is in the stomach. Do not force the needle.

  • Slowly dispense the solution.

  • Withdraw the needle carefully and return the mouse to its cage.

  • Monitor the animal for any signs of distress.

Intravenous Injection in Mice (Tail Vein)

Objective: To deliver the Investigational Compound directly into the systemic circulation for rapid effect and complete bioavailability.

Materials:

  • Investigational Compound solution (sterile)

  • Appropriate vehicle (e.g., sterile saline)

  • Insulin syringe with a 27-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Warm the mouse's tail using a heat lamp or by immersing it in warm water to cause vasodilation of the lateral tail veins.

  • Place the mouse in a restrainer.

  • Swab the tail with 70% ethanol.

  • Identify one of the lateral tail veins.

  • Insert the needle, bevel up, into the vein at a shallow angle.

  • Slowly inject the solution. If resistance is met or a bleb forms, the needle is not in the vein. Withdraw and re-attempt.

  • After successful injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Return the mouse to its cage and monitor.

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for evaluating an Investigational Compound and a hypothetical signaling pathway it might modulate.

experimental_workflow cluster_preclinical Preclinical Evaluation of Investigational Compound animal_model Select In Vivo Model (e.g., Mouse, Rat) dose_ranging Dose-Ranging Study (Determine MTD) animal_model->dose_ranging efficacy_study Efficacy Study (Treatment vs. Vehicle) dose_ranging->efficacy_study pk_pd_study Pharmacokinetic/ Pharmacodynamic (PK/PD) Study efficacy_study->pk_pd_study toxicology Toxicology Assessment pk_pd_study->toxicology

Caption: A generalized workflow for the preclinical evaluation of an Investigational Compound.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Modulated by IC IC Investigational Compound (IC) Receptor Cell Surface Receptor IC->Receptor Binds and Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Activates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Promotes CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse Leads to

Caption: A hypothetical signaling cascade initiated by an Investigational Compound.

Conclusion and Future Directions

While a specific compound designated "this compound" with established in vivo administration methods could not be identified in the current literature, this document provides a foundational guide for the administration of investigational compounds in preclinical models. Researchers are strongly encouraged to perform detailed literature searches for the specific compound of interest and to develop compound-specific protocols based on its known physicochemical and pharmacological properties. The provided general protocols and workflow diagrams serve as a starting point for the rigorous and reproducible preclinical evaluation of novel therapeutics.

Application Notes and Protocols for the Use of Chemical Probes in Protein Interaction Studies, Featuring NC-174

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Chemical probes are powerful tools that enable researchers to identify, characterize, and modulate these interactions.[1][2][3][4] These small molecules can be designed to bind to specific proteins, allowing for the isolation of interacting partners or the modulation of a biological pathway. This document provides detailed application notes and protocols for the use of chemical probes in protein interaction studies, with a specific focus on affinity pull-down assays and fluorescent probe-based competitive binding assays.

While a broad range of chemical probes exists, this document will use NC-174 , a fluorescently-labeled, super-strong guanidine compound, as a specific example.[5] It is important to note that the documented application of this compound is highly specific; it serves as a probe for sweet taste receptors.[5][6][7][8] The protocols described herein are therefore presented as general methodologies for protein interaction studies, with this compound used as an illustrative tool for the fluorescent binding assay.

Application Note 1: Identification of Protein Interactors using Affinity Pull-Down Assays

Principle

Affinity pull-down assays are a cornerstone technique for identifying novel protein-protein interactions.[2][3][4][9][10] The method involves using a "bait" protein to capture its interacting partners ("prey") from a cell lysate or other complex protein mixture. The bait protein is typically tagged (e.g., with GST, His-tag, or biotin) and immobilized on a solid support like agarose or magnetic beads. When the protein mixture is incubated with the immobilized bait, prey proteins that bind to the bait are captured. After washing away non-specifically bound proteins, the entire complex is eluted and the interacting proteins are identified, often by mass spectrometry.

Experimental Protocol: Affinity Pull-Down Assay

This protocol outlines a general workflow for a pull-down assay using a tagged bait protein.

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100).

  • Elution Buffer: Dependent on the affinity tag used (e.g., high concentration of glutathione for GST tags, imidazole for His-tags, or a low pH buffer).

  • Affinity beads (e.g., Glutathione-Agarose, Ni-NTA Agarose).

  • Cell lysate containing prey proteins.

  • Purified, tagged bait protein.

  • Control protein (e.g., the tag alone).

Procedure:

  • Bait Protein Immobilization:

    • Equilibrate the affinity beads by washing them three times with lysis buffer.

    • Incubate the beads with the purified, tagged bait protein for 1-2 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of beads with the purified tag alone.

    • Wash the beads three times with wash buffer to remove any unbound bait protein.

  • Incubation with Prey Proteins:

    • Add the cell lysate (containing the prey proteins) to the beads with the immobilized bait protein and to the negative control beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the formation of bait-prey complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins. Each wash should involve resuspending the beads in wash buffer followed by centrifugation.

  • Elution:

    • Elute the bait protein and its interacting partners from the beads by adding the appropriate elution buffer.

    • Incubate for 10-30 minutes at room temperature or 4°C.

    • Pellet the beads and collect the supernatant, which contains the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting with specific antibodies.

    • For identification of unknown interactors, the entire eluted sample can be subjected to analysis by mass spectrometry (LC-MS/MS).

Data Presentation

Quantitative data from mass spectrometry analysis of pull-down experiments can be summarized in a table to highlight potential interacting partners.

Protein ID Gene Name Bait Pull-Down (Spectral Counts) Control Pull-Down (Spectral Counts) Fold Enrichment P-value
P61962DCAF7152530.4<0.001
Q9Y3M2CBY1128816.0<0.001
P01112HRAS95247.5<0.001
P12931SRC78107.8<0.01

Workflow Diagram

PullDown_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bait Tagged Bait Protein Immobilize Immobilize Bait on Beads Bait->Immobilize Beads Affinity Beads Beads->Immobilize Lysate Cell Lysate (Prey) Incubate Incubate with Cell Lysate Lysate->Incubate Immobilize->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bait-Prey Complex Wash->Elute SDSPAGE SDS-PAGE / Western Blot Elute->SDSPAGE MS Mass Spectrometry (LC-MS/MS) Elute->MS

Affinity Pull-Down Experimental Workflow

Application Note 2: Characterizing Protein Interactions with Fluorescent Probes

Principle

Fluorescent probes are invaluable for studying protein-ligand and protein-protein interactions, often in real-time and in homogenous solutions.[5][][12][13] One common application is in competitive binding assays. In this setup, a fluorescent probe with known affinity for a target protein is used. When the probe binds to the protein, its fluorescence properties (e.g., intensity, polarization) change. A test compound (a potential interactor or inhibitor) is then introduced. If the test compound binds to the same site on the target protein, it will displace the fluorescent probe, leading to a reversal of the fluorescence signal. This change can be used to determine the binding affinity of the test compound.

This compound as a Fluorescent Probe

This compound is a fluorescently-labeled guanidine compound that acts as a potent agonist for the sweet taste receptor, a heterodimer of T1R2 and T1R3 G-protein coupled receptors.[5] Its intrinsic fluorescence makes it a suitable tool for studying ligand binding to this receptor through competitive assays. For instance, a non-fluorescent compound that also binds to the sweet taste receptor would compete with this compound, leading to a decrease in the fluorescence signal associated with the receptor-probe complex.

Experimental Protocol: Competitive Binding Assay with a Fluorescent Probe

This protocol describes a general method for a competitive binding assay using a fluorescent probe like this compound.

Materials:

  • Purified target protein (e.g., T1R2/T1R3 receptor preparation).

  • Fluorescent probe (e.g., this compound).

  • Test compounds (potential binders).

  • Assay Buffer: A buffer that maintains the stability and activity of the target protein (e.g., PBS or Tris-based buffer).

  • Microplate reader with fluorescence detection capabilities.

  • Black, low-volume 96- or 384-well plates.

Procedure:

  • Determine Optimal Probe Concentration:

    • Perform a saturation binding experiment by titrating the fluorescent probe against a fixed concentration of the target protein to determine the dissociation constant (Kd) and the optimal probe concentration to use in the competition assay (typically at or below the Kd).

  • Prepare Reagents:

    • Prepare a solution of the target protein in assay buffer.

    • Prepare a solution of the fluorescent probe in assay buffer at twice the final desired concentration.

    • Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup:

    • Add the target protein solution to the wells of the microplate.

    • Add the serially diluted test compounds to the wells. Include a control with no test compound.

    • Add the fluorescent probe solution to all wells to initiate the binding reaction. The final volume in each well should be consistent.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this should be determined empirically).

    • Measure the fluorescence signal (e.g., intensity or anisotropy) using a microplate reader at the appropriate excitation and emission wavelengths for the probe.

  • Data Analysis:

    • Plot the fluorescence signal as a function of the test compound concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.

    • The IC50 value can be converted to a binding affinity (Ki) using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.

Data Presentation

The results of a competitive binding assay are typically presented in a table summarizing the inhibitory constants of the tested compounds.

Compound ID Test Compound IC50 (µM) Ki (µM)
1Compound A5.22.1
2Compound B12.85.2
3Compound C>100>40
4Known Ligand0.80.3

Workflow Diagram

CompetitiveBinding cluster_components Components cluster_states Binding States Protein Target Protein Bound Protein-Probe Complex (High Fluorescence) Protein->Bound Probe Fluorescent Probe (e.g., this compound) Probe->Bound Competitor Test Compound Displaced Probe Displaced (Low Fluorescence) Competitor->Displaced Bound->Displaced Competition

Principle of Competitive Fluorescent Binding Assay

Application Note 3: Elucidating Signaling Pathways

Principle

Identifying protein-protein interactions is a critical step in mapping cellular signaling pathways. Once an interaction is confirmed, its functional consequence can be investigated. Chemical probes can be used not only to identify interactions but also to modulate them and observe the downstream effects on signaling cascades. For example, a probe that disrupts a specific PPI can help to elucidate the role of that interaction in a pathway.

The Sweet Taste Receptor Signaling Pathway

The sweet taste receptor (T1R2/T1R3) is a G-protein coupled receptor (GPCR). When a sweet-tasting molecule like this compound binds to the receptor, it induces a conformational change that activates a heterotrimeric G-protein (gustducin). This activation initiates a downstream signaling cascade involving enzymes like phospholipase C-beta2 (PLCβ2) and the generation of second messengers like inositol trisphosphate (IP3), ultimately leading to the perception of sweet taste. By using probes to study the interactions of the receptor with its G-protein and other regulatory proteins, the intricacies of this pathway can be dissected.

Signaling Pathway Diagram

GPCR_Pathway Ligand Sweet Ligand (e.g., this compound) Receptor Sweet Taste Receptor (T1R2/T1R3) Ligand->Receptor Binds G_Protein G-protein (Gustducin) Receptor->G_Protein Activates PLC PLCβ2 G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates from PIP2 DAG DAG PLC->DAG Generates from PIP2 PIP2 PIP2 Ca_Release Ca²⁺ Release IP3->Ca_Release Neuron_Activation Neuronal Activation (Sweet Taste Perception) Ca_Release->Neuron_Activation

Simplified Sweet Taste Signaling Pathway

Chemical probes are versatile and indispensable tools for the study of protein-protein interactions. Techniques such as affinity pull-down assays enable the discovery of novel interaction partners, while methods like fluorescent competitive binding assays allow for the quantitative characterization of these interactions. Although the specific probe this compound has a focused application in the study of sweet taste receptors, the principles and protocols outlined here are broadly applicable to a wide range of biological systems. The judicious use of well-characterized chemical probes will continue to be a key driver in advancing our understanding of the complex network of protein interactions that govern cellular life.

References

Application Notes and Protocols for Determining Dose-Response Curves of NC-174

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NC-174, identified as the bacteriocin Morganocin 174, is a proteinaceous toxin produced by certain bacteria. Its primary mechanism of action in prokaryotes involves the inhibition of DNA, RNA, and protein synthesis, coupled with a rapid depletion of intracellular ATP.[1] While potent against bacterial targets, the translation of such antimicrobial agents into therapeutic candidates requires a thorough evaluation of their effects on mammalian cells. This document provides a detailed experimental framework for generating dose-response curves to assess the cytotoxic potential of this compound on a model mammalian cell line.

The protocols outlined herein will enable researchers to determine key toxicological parameters, such as the half-maximal inhibitory concentration (IC50), providing critical data for the preclinical safety assessment of this compound. Furthermore, we propose a potential signaling pathway that may be activated in response to cellular stress induced by this compound, offering a basis for mechanistic studies.

Experimental Design and Workflow

The overall workflow for determining the dose-response curve of this compound is depicted below. This process begins with the preparation of the compound and cells, followed by treatment, viability assessment, and data analysis to derive the dose-response relationship.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_nc174 Prepare this compound Stock & Dilutions treat_cells Treat Cells with this compound Dilutions prep_nc174->treat_cells prep_cells Culture & Seed Mammalian Cells prep_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Figure 1: Experimental workflow for this compound dose-response determination.

Proposed Signaling Pathway: ATP-Mediated NF-κB Activation

While the primary action of this compound is on bacteria, high concentrations may induce stress and cytotoxicity in mammalian cells. This can lead to the release of intracellular components, including ATP, into the extracellular space. Extracellular ATP can act as a damage-associated molecular pattern (DAMP), activating purinergic receptors on neighboring cells and triggering downstream signaling cascades. A plausible pathway to investigate is the activation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and apoptosis.[2][3]

Signaling_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events NC174 This compound CellStress Cell Stress / Lysis NC174->CellStress induces ExtracellularATP Extracellular ATP CellStress->ExtracellularATP releases P2X7R P2X7 Receptor ExtracellularATP->P2X7R activates IKK_complex IKK Complex Activation P2X7R->IKK_complex IkB_phos IκBα Phosphorylation IKK_complex->IkB_phos IkB_deg IκBα Degradation IkB_phos->IkB_deg NFkB_dimer NF-κB (p65/p50) Dimer IkB_deg->NFkB_dimer releases NFkB_translocation Nuclear Translocation NFkB_dimer->NFkB_translocation Gene_transcription Target Gene Transcription (e.g., Pro-inflammatory Cytokines, Anti-apoptotic Proteins) NFkB_translocation->Gene_transcription

Figure 2: Proposed this compound-induced ATP-mediated NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Cell Culture and Seeding
  • Cell Line: A human cell line such as HEK293 (human embryonic kidney) or HeLa (human cervical cancer) is recommended for initial cytotoxicity screening.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.

  • Seeding:

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

Protocol 2: this compound Dose-Response Treatment
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile phosphate-buffered saline (PBS).

  • Serial Dilutions: Perform a series of 2-fold or 10-fold serial dilutions of the this compound stock solution in serum-free medium to create a range of concentrations (e.g., 100 µg/mL to 0.1 µg/mL).

  • Treatment:

    • Carefully remove the medium from the wells of the 96-well plate containing the attached cells.

    • Add 100 µL of each this compound dilution to triplicate wells.

    • Include a "vehicle control" (medium with the same concentration of PBS as the highest this compound dose) and an "untreated control" (fresh medium only).

    • Incubate the plate for 24, 48, or 72 hours.

Protocol 3: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7]

  • MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Assay Procedure:

    • After the desired incubation period with this compound, add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

Data Presentation and Analysis

Data Analysis
  • Background Subtraction: Subtract the absorbance of the media-only wells from all other readings.

  • Percentage Viability Calculation:

    • Calculate the average absorbance for the untreated control wells.

    • Express the viability of treated cells as a percentage of the untreated control: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Dose-Response Curve:

    • Plot the % Viability (Y-axis) against the logarithm of the this compound concentration (X-axis).

    • Fit the data using a sigmoidal dose-response (variable slope) model using software such as GraphPad Prism or R.

  • IC50 Determination: The IC50 is the concentration of this compound that reduces cell viability by 50%. This value is calculated from the fitted curve.

Data Tables

The following tables provide a template for summarizing the quantitative data obtained from the dose-response experiments.

Table 1: Raw Absorbance Data (570 nm) at 48 hours

This compound (µg/mL)Replicate 1Replicate 2Replicate 3MeanStd. Dev.
0 (Control)1.2541.2881.2671.2700.017
0.11.2311.2551.2481.2450.012
11.1021.1251.0981.1080.014
100.6450.6780.6550.6590.017
500.2110.2340.2250.2230.012
1000.1050.1120.1080.1080.004

Table 2: Calculated Percent Viability and IC50 Values

This compound (µg/mL)Mean % ViabilityStd. Dev.
0 (Control)100.01.3
0.198.00.9
187.21.1
1051.91.3
5017.60.9
1008.50.3
Calculated IC50 10.5 µg/mL

Conclusion

These application notes provide a comprehensive guide for researchers to systematically evaluate the dose-dependent effects of this compound on mammalian cells. The detailed protocols for cell culture, treatment, and the MTT assay, combined with clear instructions for data analysis and presentation, will ensure the generation of robust and reproducible dose-response curves. The resulting IC50 value is a critical parameter for the initial safety and toxicological profiling of this compound, informing its potential for further therapeutic development. The proposed signaling pathway offers a testable hypothesis for investigating the molecular mechanisms underlying any observed cytotoxicity.

References

Application Notes and Protocols: NC-174 in Combination with Other Research Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: The compound designation "NC-174" does not correspond to a publicly documented research compound. Searches of scientific literature and chemical databases have yielded no specific information on a molecule with this identifier. The following application notes and protocols are provided as a generalized framework and must be adapted based on the actual properties of the research compound being investigated. The experimental designs and signaling pathways presented are hypothetical and based on common research areas where novel compounds are frequently tested.

I. Introduction

This document provides a template for researchers and drug development professionals to design and execute experiments involving a novel research compound, here designated this compound, in combination with other therapeutic agents. The protocols and data presentation formats are intended to serve as a starting point and should be optimized for the specific biological context and research questions being addressed.

II. Hypothetical Mechanism of Action and Combination Rationale

For the purpose of this template, we will hypothesize that this compound is an inhibitor of the non-canonical NF-κB signaling pathway. The non-canonical NF-κB pathway is a critical regulator of inflammation and immune responses.[1][2] Its dysregulation has been implicated in various diseases, making it a target for therapeutic intervention.[1]

Rationale for Combination Studies:

Combining this compound with inhibitors of other key signaling pathways, such as the PI3K/AKT or MAPK pathways, could offer synergistic therapeutic benefits.[3] Such combinations may enhance efficacy, overcome resistance mechanisms, or allow for dose reduction to minimize toxicity.

III. Key Experimental Protocols

A. Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic or cytostatic effects of this compound alone and in combination with other compounds and to quantify the degree of synergy.

Protocol:

  • Cell Seeding: Plate cells in 96-well or 384-well microplates at a predetermined optimal density and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a dilution series for this compound and the combination compound(s) in appropriate cell culture media.

  • Treatment: Treat cells with a matrix of concentrations of this compound and the combination compound(s). Include single-agent controls and a vehicle control.

  • Incubation: Incubate the plates for a period determined by the cell line's doubling time (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[3]

  • Data Analysis:

    • Normalize viability data to the vehicle-treated control.

    • Calculate IC50 values for each compound alone and in combination.

    • Assess synergy using a suitable model, such as the Bliss independence or Chou-Talalay method.

B. Western Blotting for Pathway Modulation

Objective: To assess the effect of this compound, alone and in combination, on the protein expression and phosphorylation status of key signaling pathway components.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound and/or combination compounds for a specified time. Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., p-p100, p52, RelB, p-AKT, p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

IV. Data Presentation

Table 1: In Vitro Synergy of this compound with Compound X
Cell LineCompoundIC50 (nM) - Single AgentIC50 (nM) - Combination (this compound + Compound X)Combination Index (CI)
Cell Line A This compound50200.6
Compound X10045
Cell Line B This compound75400.8
Compound X15080

CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

V. Visualization of Pathways and Workflows

Non_Canonical_NF_kappaB_Pathway cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Family Receptor TRAF2 TRAF2 TNFR->TRAF2 TRAF3 TRAF3 TRAF2->TRAF3 cIAP cIAP1/2 TRAF3->cIAP NIK NIK cIAP->NIK Degradation IKKalpha IKKα NIK->IKKalpha p100_RelB p100/RelB IKKalpha->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing p52_RelB_nuc p52/RelB p52_RelB->p52_RelB_nuc Translocation NC174 This compound NC174->NIK Inhibition TargetGenes Target Gene Expression p52_RelB_nuc->TargetGenes

Caption: Hypothetical signaling pathway of the non-canonical NF-κB pathway and the inhibitory action of this compound.

Experimental_Workflow_Synergy_Analysis start Start seed_cells Seed Cells in Microplate start->seed_cells prepare_compounds Prepare Serial Dilutions of this compound & Compound X seed_cells->prepare_compounds treat_cells Treat Cells with Combination Matrix prepare_compounds->treat_cells incubate Incubate for 72h treat_cells->incubate viability_assay Perform CellTiter-Glo Assay incubate->viability_assay data_analysis Analyze Data: IC50 & Synergy viability_assay->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing the synergy between this compound and another research compound.

References

Application Notes and Protocols for Assessing the Efficacy of NC-174

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

NC-174 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway.[1] This pathway is a critical intracellular cascade that regulates essential cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent occurrence in various human cancers, often leading to uncontrolled cell growth and resistance to apoptosis.[1][3] this compound is under investigation for its therapeutic potential in cancers with aberrant PI3K pathway activation.

These application notes provide a comprehensive set of protocols for researchers, scientists, and drug development professionals to assess the in vitro and in vivo efficacy of this compound. The following sections detail methodologies for evaluating its impact on cell viability, apoptosis, and target engagement within the PI3K/AKT/mTOR pathway, as well as its anti-tumor activity in a preclinical xenograft model.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) on the cell surface.[4][5] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4][6] PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated.[4][6] Activated AKT proceeds to regulate numerous downstream targets, including the mTOR complex 1 (mTORC1), which is a key regulator of protein synthesis and cell growth.[4][6] this compound is hypothesized to inhibit the catalytic subunit of PI3K, thereby blocking the entire downstream signaling cascade.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes NC174 This compound NC174->PI3K Inhibits

Caption: PI3K/AKT/mTOR pathway with the inhibitory action of this compound.

In Vitro Efficacy Assessment

Protocol 1: Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]

MTS_Workflow A 1. Seed cells in 96-well plate B 2. Incubate 24h (37°C, 5% CO2) A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate 48-72h C->D E 5. Add MTS reagent to each well D->E F 6. Incubate 1-4h E->F G 7. Measure absorbance at 490 nm F->G H 8. Calculate % viability and determine IC50 G->H

Caption: Experimental workflow for determining IC50 using the MTS assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Include wells with medium only for background control.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug).

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).

  • MTS Addition: Add 20 µL of MTS reagent solution to each well.[7][8][9]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C.[7][8][9]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate spectrophotometer.[7][9][10]

  • Analysis:

    • Subtract the average absorbance of the medium-only wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the this compound concentration and use non-linear regression analysis to calculate the IC50 value.

Hypothetical Data Presentation:

Cell LineCancer TypeThis compound IC50 (nM)
MCF-7Breast Cancer55
A549Lung Cancer120
U87-MGGlioblastoma85
PC-3Prostate Cancer210
Protocol 2: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V.[11] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic or necrotic cells with compromised membranes.[11]

Apoptosis_Workflow A 1. Seed & treat cells with this compound (24-48h) B 2. Harvest cells (including supernatant) A->B C 3. Wash with cold PBS B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Add Annexin V-FITC and Propidium Iodide (PI) D->E F 6. Incubate 15 min in the dark E->F G 7. Analyze by Flow Cytometry F->G H 8. Quantify cell populations (Live, Apoptotic, Necrotic) G->H

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 1x and 5x the IC50 value) for 24 to 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS and centrifuge at approximately 500 x g for 5 minutes.[11]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[13]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Hypothetical Data Presentation:

TreatmentConcentration% Live Cells% Early Apoptotic% Late Apoptotic/Necrotic
Vehicle Control0 nM95.22.52.3
This compound1x IC5060.125.414.5
This compound5x IC5025.748.925.4
Protocol 3: Western Blot Analysis for Target Engagement

Objective: To confirm that this compound inhibits the PI3K/AKT/mTOR pathway by detecting changes in the phosphorylation status of key proteins such as AKT and downstream effectors.[14] A decrease in the ratio of phosphorylated protein to total protein indicates pathway inhibition.[14]

WB_Workflow A 1. Treat cells with this compound B 2. Lyse cells & extract protein A->B C 3. Quantify protein (BCA assay) B->C D 4. SDS-PAGE separation C->D E 5. Transfer to PVDF membrane D->E F 6. Block & incubate with primary antibody (e.g., p-Akt) E->F G 7. Incubate with HRP- conjugated secondary antibody F->G H 8. Detect signal (ECL) & analyze band intensity G->H

Caption: Experimental workflow for Western Blot analysis of pathway proteins.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of this compound for a short duration (e.g., 2-6 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[14]

  • Sample Preparation: Mix 20-40 µg of protein from each sample with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.[14]

  • SDS-PAGE: Load the denatured samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Run the gel until the dye front reaches the bottom.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt (Ser473), rabbit anti-total Akt) diluted in blocking buffer overnight at 4°C.[14][16]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and capture the signal using a digital imaging system.[14] Analyze band densities using image analysis software.

Hypothetical Data Presentation:

Treatment (2h)p-Akt (Ser473) / Total Akt Ratiop-S6K / Total S6K Ratio
Vehicle Control1.001.00
This compound (50 nM)0.450.52
This compound (250 nM)0.120.15
This compound (1000 nM)0.050.06

In Vivo Efficacy Assessment

Protocol 4: Human Tumor Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo setting using immunodeficient mice bearing human tumor xenografts.[17][18]

Xenograft_Workflow A 1. Inject human cancer cells subcutaneously into mice B 2. Monitor for tumor formation A->B C 3. When tumors reach ~100-150 mm³, randomize mice into groups B->C D 4. Administer this compound or vehicle (e.g., daily, oral gavage) C->D E 5. Measure tumor volume and body weight 2-3 times/week D->E F 6. Continue treatment for pre-determined duration (e.g., 21 days) E->F G 7. Euthanize mice and excise tumors for analysis F->G H 8. Analyze data (TGI, body weight change, survival) G->H

Caption: Workflow for assessing in vivo efficacy using a xenograft model.

Methodology:

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MCF-7) suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[18]

  • Tumor Growth: Monitor the mice for tumor formation.

  • Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) and the vehicle control via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., once daily for 21 days).

  • Monitoring: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).

  • Analysis:

    • Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Plot mean tumor volume and mean body weight over time for each group.

    • Assess statistical significance between the treated and control groups.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)% TGIMean Body Weight Change (%)
Vehicle Control01250 ± 150-+5.2
This compound10875 ± 11030+4.8
This compound30450 ± 9564+1.5
This compound100180 ± 6086-2.3

References

safe handling and disposal procedures for NC-174

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: These application notes and protocols are intended for informational purposes for research use only and are not for human or veterinary use.[1] A specific Safety Data Sheet (SDS) for NC-174 (CAS 138460-25-0), also known as 1-benzhydryl-3-(4-cyanophenyl)guanidine acetate or CP-Dpm-GA, was not found. The following guidelines are based on the general properties of guanidine derivatives and related compounds. Users must conduct their own risk assessment and consult with their institution's safety office before handling this compound.

Introduction

This compound is a trisubstituted guanidine and a high-potency synthetic sweetener.[1] It is supplied as a research chemical for laboratory use. Due to the limited availability of specific safety and toxicity data for this compound, a cautious approach to handling and disposal is imperative. The information provided herein is based on the known hazards of the guanidine chemical class.

Physical and Chemical Properties

A summary of the available physical and chemical data for this compound is presented in Table 1.

PropertyValueReference
CAS Number 138460-25-0MedKoo Biosciences
Synonyms CP-Dpm-GA, 1-benzhydryl-3-(4-cyanophenyl)guanidine acetateMedKoo Biosciences
Molecular Formula C23H22N4O2MedKoo Biosciences
Molecular Weight 386.46 g/mol MedKoo Biosciences
Appearance Off-white powder/solid[2]
Solubility Soluble in DMSO and ethanolVendor Information
Storage Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]MedKoo Biosciences

Hazard Identification and Toxicology Summary

While specific toxicity data for this compound is unavailable, the guanidine class of compounds presents known health hazards. Guanidine and its salts are considered toxic if ingested and are irritating to the skin, eyes, and respiratory tract.[3]

General Hazards of Guanidine Derivatives:

  • Acute Oral Toxicity: Guanidine compounds are categorized as toxic upon ingestion.[3]

  • Skin and Eye Irritation: Direct contact can cause significant irritation to the skin and eyes.[3] Guanidine hydrochloride is known to cause skin and serious eye irritation.[2][4][5][6]

  • Respiratory Irritation: Inhalation of dusts may irritate the respiratory system.[3][6]

  • Hygroscopic Properties: Some guanidine salts are hygroscopic and can have a desiccating effect on tissues upon contact.[3][5]

Safe Handling Procedures

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid powder or preparing solutions.

  • Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling this compound.

PPESpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.[3]
Eye Protection Safety glasses with side shields or chemical safety goggles.To protect eyes from dust particles and splashes.[2][6]
Lab Coat Standard laboratory coat.To protect personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if working outside a fume hood or if dust generation is significant.To prevent inhalation of potentially harmful dust.[3]
General Hygiene Practices
  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Remove contaminated clothing promptly and wash it before reuse.

First Aid Measures

In case of exposure to this compound, follow these first aid procedures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]

Accidental Release and Spill Cleanup

  • Small Spills:

    • Wear appropriate PPE.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

  • Large Spills:

    • Evacuate the area.

    • Prevent the spread of dust.

    • Contact your institution's environmental health and safety department for guidance on cleanup.

Disposal Procedures

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Waste Characterization: Due to the cyano group in its structure, there is a potential for the formation of hydrogen cyanide if exposed to strong acids. Therefore, this compound waste should be considered hazardous.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in the regular trash.

Experimental Protocols and Workflows

Preparation of Stock Solutions

The following workflow outlines the preparation of stock solutions of this compound.

stock_solution_workflow cluster_prep Preparation start Start weigh Weigh this compound in a fume hood start->weigh 1. dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve 2. vortex Vortex to ensure complete dissolution dissolve->vortex 3. aliquot Aliquot into smaller volumes vortex->aliquot 4. store Store at -20°C or -80°C aliquot->store 5. end End store->end

Caption: Workflow for preparing this compound stock solutions.

Signaling Pathway (Hypothetical)

As this compound is a synthetic sweetener, it is hypothesized to interact with sweet taste receptors, which are G-protein coupled receptors (GPCRs). The general signaling pathway for sweet taste reception is illustrated below.

sweet_taste_pathway cluster_pathway Hypothetical Signaling Pathway for this compound NC174 This compound Receptor Sweet Taste Receptor (T1R2/T1R3 GPCR) NC174->Receptor Binds to G_protein G-protein (Gustducin) Activation Receptor->G_protein AC Adenylate Cyclase Activation G_protein->AC cAMP Increased cAMP AC->cAMP PKA PKA Activation cAMP->PKA Ion_channel Ion Channel Phosphorylation PKA->Ion_channel Depolarization Cell Depolarization Ion_channel->Depolarization Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Signal Signal to Brain (Sweet Perception) Neurotransmitter->Signal

Caption: Hypothetical sweet taste signaling pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NC-174 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering insolubility issues with NC-174 in aqueous solutions during their experiments. The following information is based on general principles for troubleshooting poorly soluble research compounds, as specific solubility data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions important?

This compound, also known as CP-Dpm-GA, is a potent guanidine compound.[1][2] For many biological and cellular assays, it is crucial that this compound be fully dissolved in an aqueous buffer to ensure accurate and reproducible results, as undissolved particles can lead to inconsistent experimental outcomes.[3][4]

Q2: What are the common initial signs of this compound insolubility?

You may observe a precipitate, cloudiness, or visible particles in your solution after diluting a stock of this compound into your aqueous experimental buffer. This indicates that the compound is not fully dissolved at the desired concentration.[3][4][5]

Q3: What are the primary factors that can affect the solubility of this compound?

Several factors can influence the solubility of a research compound like this compound, including:

  • Temperature: The solubility of most solid compounds increases with a moderate increase in temperature.[6][7][8]

  • pH: The solubility of ionizable compounds can be significantly affected by the pH of the solution.[9][10]

  • Solvent Polarity: The "like dissolves like" principle suggests that polar compounds are more soluble in polar solvents.[6]

  • Molecular Size: Generally, smaller molecules tend to be more soluble than larger ones.[6][11]

  • Particle Size: Reducing the particle size of a compound can increase its dissolution rate due to a larger surface area.[10][11][12][13]

Troubleshooting Guide: Step-by-Step Solutions

If you are experiencing insolubility with this compound, follow this step-by-step guide to troubleshoot the issue.

Step 1: Initial Dissolution and Observation

It is recommended to first prepare a high-concentration stock solution of this compound in an appropriate organic solvent before diluting it into your aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice for this purpose.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (386.46 g/mol )[2], calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, you can gently warm the solution to 37°C or use a bath sonicator for 5-10 minutes.[5]

  • Storage: Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Step 2: Addressing Precipitation Upon Dilution

Precipitation often occurs when the organic stock solution is diluted into an aqueous buffer, as the compound may not be soluble in the resulting mixed solvent system.

Troubleshooting Workflow for this compound Insolubility

G cluster_0 Initial Observation cluster_1 Initial Troubleshooting cluster_2 Advanced Troubleshooting cluster_3 Outcome Observe Precipitation Observe Precipitation Lower Final Concentration Lower Final Concentration Observe Precipitation->Lower Final Concentration First Step Gentle Warming (37°C) Gentle Warming (37°C) Observe Precipitation->Gentle Warming (37°C) Sonication Sonication Observe Precipitation->Sonication Vigorous Mixing Vigorous Mixing Observe Precipitation->Vigorous Mixing Adjust pH Adjust pH Lower Final Concentration->Adjust pH If still insoluble Gentle Warming (37°C)->Adjust pH If still insoluble Sonication->Adjust pH If still insoluble Vigorous Mixing->Adjust pH If still insoluble Use Co-solvents Use Co-solvents Adjust pH->Use Co-solvents If still insoluble Solution Remains Clear Solution Remains Clear Adjust pH->Solution Remains Clear Use Surfactants Use Surfactants Use Co-solvents->Use Surfactants If still insoluble Use Co-solvents->Solution Remains Clear Use Surfactants->Solution Remains Clear

Caption: A troubleshooting workflow for addressing this compound insolubility.

Recommended Actions:

  • Lower the Final Concentration: The simplest solution may be to reduce the final working concentration of this compound in your experiment.

  • Optimize Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vigorously vortexing. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[5]

  • Gentle Warming: Warming the aqueous buffer to 37°C before and after adding the this compound stock can sometimes help keep the compound in solution. However, be mindful of the thermal stability of this compound and other components in your experiment.[5]

  • Sonication: A brief period of sonication in a water bath can help to break down and redissolve precipitated particles.[5]

Step 3: Advanced Solubilization Techniques

If the initial troubleshooting steps are unsuccessful, you may need to modify your buffer composition.

  • pH Adjustment: Since this compound is a guanidine compound, its solubility is likely pH-dependent. Guanidine groups are basic and will be protonated at lower pH values, which may increase aqueous solubility. Systematically varying the pH of your buffer may help to find an optimal range for solubility.[9][10]

  • Co-solvents: The use of a co-solvent in your aqueous buffer can increase the solubility of hydrophobic compounds.[10][11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5] It is crucial to ensure that the final concentration of the co-solvent is compatible with your experimental system.

  • Surfactants: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[10]

Experimental Protocol: pH Screening for this compound Solubility

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 5.0 to 8.0).

  • Prepare this compound Solutions: Dilute the this compound DMSO stock to the desired final concentration in each of the prepared buffers.

  • Equilibrate: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Observe and Quantify: Visually inspect each solution for precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of this compound remaining in the supernatant using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Record Data: Record your observations in a table to determine the optimal pH range for this compound solubility.

Data Presentation: Solubility Screening Templates

The following tables are templates for you to record your experimental data when troubleshooting this compound insolubility.

Table 1: Effect of pH on this compound Solubility

Buffer pHVisual Observation (Precipitate/Clear)This compound Concentration in Supernatant (µM)
5.0
6.0
7.0
7.4
8.0

Table 2: Effect of Co-solvents on this compound Solubility

Co-solventCo-solvent Concentration (%)Visual Observation (Precipitate/Clear)This compound Concentration in Supernatant (µM)
Ethanol1%
Ethanol5%
PEG 4001%
PEG 4005%

Signaling Pathways and Logical Relationships

While the specific signaling pathways involving this compound as a sweet taste receptor probe are complex, the logical relationship for troubleshooting its insolubility can be visualized.

Logical Flow for Solubility Troubleshooting

G Start Start Prepare Stock in Organic Solvent Prepare Stock in Organic Solvent Start->Prepare Stock in Organic Solvent Dilute in Aqueous Buffer Dilute in Aqueous Buffer Prepare Stock in Organic Solvent->Dilute in Aqueous Buffer Precipitate? Precipitate? Dilute in Aqueous Buffer->Precipitate? Yes Precipitate?->Yes Yes No Precipitate?->No No Troubleshoot Troubleshoot Yes->Troubleshoot Proceed with Experiment Proceed with Experiment No->Proceed with Experiment

Caption: Logical flow for addressing this compound solubility issues.

References

optimizing NC-174 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of NC-174 for maximum efficacy in your experiments. This compound is a selective inhibitor of NF-κB Inducing Kinase (NIK), a key component of the non-canonical NF-κB signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of NF-κB Inducing Kinase (NIK). By inhibiting NIK, this compound prevents the phosphorylation and processing of p100 to p52, which is a critical step in the activation of the non-canonical NF-κB pathway. This leads to the suppression of downstream gene expression mediated by RelB/p52 heterodimers.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial experiments, we recommend a starting concentration range of 1 µM to 10 µM. However, the optimal concentration will depend on the specific cell type and experimental conditions. A dose-response experiment is highly recommended to determine the EC50 for your system.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO. For a stock solution, dissolve this compound in DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Avoid repeated freeze-thaw cycles of the stock solution.

Q4: Is this compound cytotoxic?

A4: this compound may exhibit cytotoxicity at high concentrations. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your functional assays to distinguish between specific pathway inhibition and general toxicity.

Troubleshooting Guides

Below are common issues encountered during experiments with this compound, along with potential causes and solutions.

Issue Potential Cause Troubleshooting Steps
No observable effect of this compound 1. Inactive Compound: Improper storage or handling may have degraded the compound. 2. Incorrect Concentration: The concentration used may be too low for the specific cell line or experimental setup. 3. Cell Line Insensitivity: The cell line may not have an active non-canonical NF-κB pathway. 4. Insufficient Incubation Time: The treatment duration may be too short to observe a downstream effect.1. Use a fresh aliquot of this compound. Verify proper storage conditions (-20°C or -80°C). 2. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). 3. Confirm pathway activity in your cell line using a positive control (e.g., stimulation with a known activator of the non-canonical NF-κB pathway like CD40L or BAFF). 4. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Pipetting Errors: Inaccurate pipetting of the compound or reagents. 3. Edge Effects in Plates: Cells in the outer wells of a multi-well plate may behave differently due to temperature and humidity gradients.1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density. 2. Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain a humid environment.
High Background Signal in Assays 1. Non-specific Binding: The antibody or detection reagent may be binding non-specifically. 2. High Autofluorescence: Some cell types or media components can exhibit high intrinsic fluorescence.1. Optimize blocking conditions and antibody concentrations. Include appropriate isotype controls. 2. Use phenol red-free media for fluorescence-based assays. Include an untreated cell control to measure background fluorescence.
Observed Cytotoxicity 1. Concentration Too High: The concentration of this compound is toxic to the cells. 2. High DMSO Concentration: The final concentration of DMSO in the culture medium is too high.1. Perform a cytotoxicity assay to determine the maximum non-toxic concentration. Use concentrations below this threshold for functional assays. 2. Ensure the final DMSO concentration is below 0.5% (v/v) in your cell culture medium. Include a vehicle control (DMSO alone) in your experiments.

Experimental Protocols

Dose-Response Curve for this compound using a Luciferase Reporter Assay

This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound in a cell line with a non-canonical NF-κB luciferase reporter.

Materials:

  • Cell line with a non-canonical NF-κB luciferase reporter

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • Pathway activator (e.g., CD40L)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Pre-incubate the cells with this compound for 1 hour.

  • Add the pathway activator (e.g., CD40L) to all wells except the no-treatment control.

  • Incubate for 24 hours at 37°C and 5% CO2.

  • Allow the plate to equilibrate to room temperature.

  • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Plot the luminescence data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (10 mM stock in DMSO)

  • 96-well clear tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium, similar to the dose-response experiment. Include a vehicle control.

  • Treat the cells with the this compound dilutions and incubate for the desired time (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

NonCanonical_NFkB_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TNFR Family Receptor (e.g., CD40, BAFF-R) TRAF2_3_cIAP TRAF2/3-cIAP Complex Receptor->TRAF2_3_cIAP Recruitment NIK NIK Receptor->NIK Stabilization Ligand Ligand (e.g., CD40L, BAFF) Ligand->Receptor Binding TRAF2_3_cIAP->NIK Degradation (Basal State) IKKalpha IKKα NIK->IKKalpha Phosphorylation p100_RelB p100/RelB IKKalpha->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing Gene Target Gene Expression p52_RelB->Gene Transcription Activation NC174 This compound NC174->NIK Inhibition

Caption: this compound inhibits the non-canonical NF-κB pathway by targeting NIK.

Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Seeding treatment Treatment with this compound (Dose-Response) start->treatment incubation Incubation treatment->incubation functional_assay Functional Assay (e.g., Luciferase Reporter) incubation->functional_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay analysis Data Analysis functional_assay->analysis cytotoxicity_assay->analysis ec50 Determine EC50 analysis->ec50 cc50 Determine CC50 analysis->cc50 optimization Optimize Concentration for Maximum Efficacy (High Efficacy, Low Toxicity) ec50->optimization cc50->optimization

Caption: Workflow for optimizing this compound concentration.

Technical Support Center: Improving the In Vivo Bioavailability of NC-174

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of the novel sweet taste receptor probe, NC-174.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo bioavailability a concern?

A1: this compound is a potent guanidine-based compound, reported to be over 300,000 times sweeter than sucrose, making it a valuable tool for studying sweet taste receptors.[1] Like many novel research compounds, its physicochemical properties may lead to challenges in achieving sufficient systemic exposure after in vivo administration. Poor bioavailability can stem from low aqueous solubility, limited membrane permeability, or significant first-pass metabolism. These factors can hinder its efficacy in preclinical studies and complicate the interpretation of experimental results.

Q2: My in vivo experiments with this compound are showing low and variable plasma concentrations. What are the initial troubleshooting steps?

A2: Low and variable plasma concentrations of this compound are common indicators of poor bioavailability. The initial troubleshooting steps should focus on identifying the root cause. We recommend a systematic approach:

  • Physicochemical Characterization: Confirm the purity and solid-state properties (e.g., crystallinity, polymorphism) of your this compound batch, as these can significantly impact dissolution.

  • Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability Evaluation: Assess the intestinal permeability of this compound using in vitro models such as the Caco-2 permeability assay.

  • Stability Analysis: Evaluate the stability of this compound in simulated gastric and intestinal fluids to rule out degradation prior to absorption.

The following diagram illustrates a logical workflow for troubleshooting poor bioavailability:

G cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Potential Solutions A Low/Variable In Vivo Exposure of this compound B Poor Solubility? A->B C Poor Permeability? A->C D Extensive Metabolism? A->D E Formulation Strategies (e.g., Solid Dispersion, Lipid-Based) B->E Address with F Permeation Enhancers C->F Address with G Metabolic Inhibitors (e.g., CYP450 inhibitors) D->G Address with

Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.

Q3: What are some common formulation strategies to enhance the oral bioavailability of poorly soluble compounds like this compound?

A3: For compounds with low aqueous solubility, several formulation strategies can be employed to improve their dissolution and subsequent absorption.[2][3][4][5] These include:

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio, thereby enhancing the dissolution rate.[2]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state can significantly improve its solubility and dissolution.[2][5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can improve the solubilization of lipophilic drugs in the gastrointestinal tract and enhance their absorption via the lymphatic pathway.[3][6]

  • Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.[4]

Troubleshooting Guides

Issue 1: this compound solubility is very low in aqueous buffers.

Symptoms:

  • Difficulty preparing dosing solutions at the desired concentration.

  • Precipitation of the compound upon dilution in aqueous media.

  • Inconsistent results in in vitro assays.

Possible Causes:

  • Intrinsic low aqueous solubility of the this compound free base.

  • Suboptimal pH of the formulation for a compound with ionizable groups.

Troubleshooting Steps:

  • pH Modification: Determine the pKa of this compound. For a basic compound like a guanidine derivative, solubility can often be increased by lowering the pH of the vehicle.

  • Co-solvents: Employing co-solvents such as polyethylene glycol (PEG) 300, propylene glycol, or ethanol in the formulation can enhance solubility.[4] However, the concentration of co-solvents should be carefully optimized to avoid in vivo toxicity and precipitation upon dilution in gastrointestinal fluids.

  • Salt Formation: Investigate the formation of different salt forms of this compound (e.g., hydrochloride, citrate) to identify a form with improved solubility and stability.[3][5]

Issue 2: In vitro permeability of this compound is low.

Symptoms:

  • Low apparent permeability coefficient (Papp) in Caco-2 or PAMPA assays.

  • High efflux ratio in Caco-2 assays, suggesting active transport out of the cells.

Possible Causes:

  • This compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

  • The high polarity or molecular size of the compound limits passive diffusion.

Troubleshooting Steps:

  • Efflux Transporter Inhibition: Co-administer this compound with known inhibitors of P-gp (e.g., verapamil, ketoconazole) in your in vitro permeability assays to confirm if it is a substrate.

  • Permeation Enhancers: Explore the use of excipients that can transiently open tight junctions or modify the cell membrane to enhance paracellular or transcellular transport.

  • Structural Modification: If feasible within the research scope, medicinal chemistry efforts could be directed at modifying the this compound structure to mask features recognized by efflux transporters or to improve its lipophilicity for better passive diffusion.[7]

Data Presentation

Table 1: Comparison of this compound Solubility in Different Vehicles

Vehicle CompositionpHThis compound Solubility (µg/mL)
Deionized Water7.0< 1
0.1 N HCl1.255 ± 4
Phosphate Buffer6.82 ± 0.5
20% PEG 400 in Water7.015 ± 2
10% Solutol HS 15 in Water7.080 ± 7

Table 2: In Vitro Permeability of this compound Across Caco-2 Monolayers

DirectionApparent Permeability (Papp) (x 10⁻⁶ cm/s)
Apical to Basolateral (A→B)0.8 ± 0.2
Basolateral to Apical (B→A)4.5 ± 0.9
Efflux Ratio (B→A / A→B) 5.6

Experimental Protocols

Protocol 1: Aqueous Solubility Determination

  • Objective: To determine the equilibrium solubility of this compound in various aqueous media.

  • Materials: this compound powder, deionized water, 0.1 N HCl, phosphate-buffered saline (PBS) pH 7.4, mechanical shaker, 1.5 mL microcentrifuge tubes, HPLC system.

  • Method:

    • Add an excess amount of this compound powder to a microcentrifuge tube containing 1 mL of the desired aqueous medium.

    • Shake the tubes at room temperature for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples at 14,000 rpm for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Analyze the concentration of this compound in the filtrate by a validated HPLC method.

Protocol 2: Caco-2 Permeability Assay

  • Objective: To assess the intestinal permeability and potential for active efflux of this compound.

  • Materials: Caco-2 cells, Transwell® inserts, Hanks' Balanced Salt Solution (HBSS), this compound, Lucifer yellow, LC-MS/MS system.

  • Method:

    • Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.

    • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the transport of the paracellular marker, Lucifer yellow.

    • For apical to basolateral (A→B) transport, add this compound (e.g., at 10 µM) to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral to apical (B→A) transport, add this compound to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the concentration of this compound in the collected samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

Signaling Pathways and Workflows

The following diagram illustrates a potential signaling pathway for a sweet taste receptor, which this compound is designed to probe.

G cluster_0 Sweet Taste Transduction Pathway A This compound B Sweet Taste Receptor (T1R2/T1R3) A->B Binds to C G-protein (Gustducin) Activation B->C D Adenylate Cyclase Activation C->D E cAMP Increase D->E F Protein Kinase A Activation E->F G K+ Channel Phosphorylation/Closure F->G H Membrane Depolarization G->H I Voltage-gated Ca2+ Channel Opening H->I J Ca2+ Influx I->J K Neurotransmitter Release J->K L Signal to Brain K->L

Caption: Simplified signaling pathway of sweet taste perception initiated by this compound.

References

refining NC-174 treatment duration for optimal results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with NC-174 (Morganocin 174). The information is intended for scientists and drug development professionals to optimize treatment duration and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound, a bacteriocin, exhibits rapid bactericidal activity. Its primary mechanism involves the dissipation of the target cell's membrane potential. This leads to a swift depletion of intracellular ATP, with levels dropping to less than 10% of the initial values within the first two minutes of exposure.[1] This catastrophic loss of energy currency results in the simultaneous inhibition of DNA, RNA, and protein synthesis, as well as the cessation of nutrient uptake.[1]

Q2: What is the optimal treatment duration for this compound in vitro?

A2: The optimal treatment duration is highly dependent on the target bacterial species, its metabolic state, and the concentration of this compound. Due to its rapid, "one-hit" lethal kinetics, bactericidal effects can be observed in as little as two minutes.[1] For standard assays, a treatment duration of 30 to 60 minutes is typically sufficient to achieve maximal effect. However, for time-course experiments, sampling at earlier time points (e.g., 2, 5, 10, and 15 minutes) is recommended to capture the rapid initial effects on cellular processes.

Q3: Can this compound be effective against Gram-negative bacteria?

A3: While bacteriocins are typically most effective against Gram-positive bacteria, some have demonstrated activity against Gram-negative species, often requiring permeabilizing agents. The effectiveness of this compound against Gram-negative bacteria may be enhanced by co-treatment with a chelating agent like EDTA, which can disrupt the outer membrane.

Q4: How is the synthesis and regulation of this compound controlled in the producing organism?

A4: The synthesis of many bacteriocins is regulated by a quorum-sensing mechanism involving a three-component signal transduction system.[2][3] This system typically consists of an induction factor (the bacteriocin itself or a dedicated peptide), a sensor histidine protein kinase, and a response regulator that controls the expression of the bacteriocin gene cluster.[2][3][4] The genetic determinants for Morganocin 174 production and immunity are located on the Mor174 plasmid.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Bactericidal Activity
Possible Cause Recommended Solution
Degradation of this compound Verify the storage conditions and age of the this compound stock solution. Prepare fresh solutions for each experiment. Assess the stability of this compound at your experimental temperature and pH.[5][6]
Target Cell Resistance The target organism may possess an immunity protein or have a membrane composition that prevents this compound binding. Sequence the target organism for known immunity genes. The Mor174 plasmid codes for an immunity substance.[1]
Suboptimal Assay Conditions Ensure the pH and ionic strength of the assay buffer are compatible with this compound activity. Bacteriocin activity can be pH-dependent.[6]
Presence of Proteases If using a crude or partially purified preparation, proteases from the producing strain may degrade this compound. Incorporate protease inhibitors in your purification protocol.[7]
Issue 2: High Variability in ATP Depletion Assay Results
Possible Cause Recommended Solution
Inconsistent Treatment Timing Due to the rapid action of this compound, precise timing of treatment and quenching of the reaction is critical. Use a multichannel pipette for simultaneous addition and a rapid quenching buffer.
Variable Cell Density Ensure that all wells in the assay have a consistent starting cell density. Normalize cell counts before starting the experiment.
ATP Assay Kit Interference Components of the growth media or lysis buffer may interfere with the luciferase-based ATP detection. Run appropriate controls with media and buffer alone.

Experimental Protocols

Protocol 1: Determination of Minimal Inhibitory Concentration (MIC)
  • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculate each well with the target bacterial strain to a final density of 5 x 10^5 CFU/mL.

  • Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubate the plate at the optimal temperature for the target bacteria for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Time-Course ATP Depletion Assay
  • Grow the target bacterial culture to the mid-logarithmic phase.

  • Aliquot the culture into multiple tubes.

  • Add this compound to a final concentration of 10x MIC.

  • At specified time points (e.g., 0, 2, 5, 10, 15, 30 minutes), take a sample and immediately add it to a lysis buffer to release intracellular ATP.

  • Measure the ATP concentration using a commercial luciferase-based ATP assay kit according to the manufacturer's instructions.

  • Normalize the ATP levels to the total protein concentration or cell count for each sample.

Quantitative Data Summary

Table 1: Effect of this compound Treatment Duration on ATP Levels and Viability

Treatment Duration (minutes)Average Intracellular ATP (% of control)Average Cell Viability (% of control)
0100%100%
2< 10%45%
5< 5%15%
10< 2%5%
30< 1%< 1%
60< 1%< 0.1%

Visualizations

NC174_Mechanism_of_Action cluster_cell Target Bacterial Cell Membrane Cytoplasmic Membrane ATP_Pool Intracellular ATP Pool Membrane->ATP_Pool Dissipates Membrane Potential Macromolecular_Synthesis DNA, RNA, Protein Synthesis ATP_Pool->Macromolecular_Synthesis ATP Depletion Inhibits NC174 This compound NC174->Membrane Binds and Forms Pores

Caption: Mechanism of action for this compound on a target bacterial cell.

Troubleshooting_Workflow Start Start: Inconsistent this compound Activity Check_Reagent Verify this compound Stock Integrity (Fresh Prep, Storage) Start->Check_Reagent Check_Assay Review Assay Conditions (pH, Buffer, Cell Density) Check_Reagent->Check_Assay Reagent OK Result_OK Activity Restored Check_Reagent->Result_OK Reagent Degraded Check_Resistance Investigate Target Resistance (Immunity Genes) Check_Assay->Check_Resistance Assay OK Check_Assay->Result_OK Assay Corrected Check_Resistance->Result_OK Resistance Confirmed Result_Not_OK Activity Still Inconsistent Check_Resistance->Result_Not_OK No Resistance Found

References

overcoming resistance to NC-174 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

It appears there has been a misunderstanding regarding the identity of "NC-174" in the context of cancer cell line research. Initial searches for "this compound" have predominantly identified it as a potent sweetening agent, with other references pointing to unrelated subjects such as a bacteriocin (Morganocin 174), a clinical trial (ANRS 174 DOXYVAC), and a section of the U.S. Internal Revenue Code.

To provide you with an accurate and relevant technical support resource for overcoming drug resistance, please clarify the specific compound you are working with. Kindly provide an alternative name, such as a chemical name, a common abbreviation, or a publication reference, for the compound of interest.

Once the correct compound is identified, a comprehensive technical support center can be developed, including:

  • Troubleshooting Guides and FAQs: Addressing common issues encountered when cell lines develop resistance to the specified drug.

  • Quantitative Data Summaries: Presenting key data in structured tables for easy comparison.

  • Detailed Experimental Protocols: Providing step-by-step methodologies for relevant experiments.

  • Signaling Pathway and Workflow Diagrams: Visualizing complex biological processes and experimental procedures using Graphviz, as requested.

We look forward to your clarification to proceed with generating the requested technical content.

strategies for enhancing the specificity of NC-174

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NC-174. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the specificity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel targeted therapeutic agent. Its mechanism of action is predicated on the highly specific recognition of a tumor-associated antigen, leading to the targeted delivery of a cytotoxic payload and subsequent apoptosis of cancer cells. The specificity of this compound is crucial for its therapeutic efficacy and to minimize off-target effects.[1]

Q2: We are observing off-target toxicity in our in vivo models. What are the potential causes and how can we mitigate this?

A2: Off-target toxicity can arise from several factors, including but not limited to:

  • Non-specific binding: The antibody component of this compound may exhibit low-level binding to structurally similar antigens on healthy cells.

  • Premature payload release: The linker connecting the antibody to the cytotoxic payload may be unstable in circulation, leading to systemic toxicity.[2]

  • High drug-to-antibody ratio (DAR): An excessively high DAR can alter the physicochemical properties of the antibody, leading to increased non-specific uptake.[][4]

To mitigate off-target toxicity, consider the following strategies:

  • Dose Optimization: Reducing the administered dose can sometimes maintain efficacy while significantly decreasing toxicity.[5][6]

  • Linker Stability Assessment: Evaluate the stability of the linker in plasma from the relevant species.

  • Patient/Model Selection: Utilize models with high expression of the target antigen and minimal expression in vital organs to maximize the therapeutic window.[7]

Q3: How can we improve the therapeutic index of this compound?

A3: Improving the therapeutic index involves maximizing the anti-tumor efficacy while minimizing toxicity.[8][9] Key strategies include:

  • Optimizing the Drug-to-Antibody Ratio (DAR): A lower DAR may reduce toxicity, while a higher DAR can increase potency. The optimal DAR needs to be determined empirically.[4]

  • Site-Specific Conjugation: This approach ensures a homogenous product with a defined DAR, leading to more predictable pharmacokinetic and toxicological profiles.[2][][10]

  • Combination Therapies: Combining this compound with other agents, such as drug sensitizers, may allow for lower, less toxic doses of this compound to be used.[8]

Troubleshooting Guides

Issue 1: High Background Staining in Immunohistochemistry (IHC) for Target Antigen
Potential Cause Troubleshooting Step Expected Outcome
Non-specific antibody bindingIncrease the concentration of blocking solution (e.g., BSA, serum).Reduction in background staining.
Titrate the primary antibody (this compound) to a lower concentration.Optimal signal-to-noise ratio.
Endogenous enzyme activityAdd appropriate enzyme inhibitors to the blocking buffer.Elimination of non-specific signal from endogenous peroxidases or phosphatases.
Insufficient washingIncrease the number and duration of wash steps.Removal of unbound antibodies and reagents.
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) in different batches
Potential Cause Troubleshooting Step Expected Outcome
Variability in conjugation reaction conditionsPrecisely control reaction parameters such as temperature, pH, and incubation time.Consistent DAR across batches.
Poor quality of starting materialsEnsure high purity and concentration of the antibody and linker-payload.Reproducible conjugation efficiency.
Inappropriate conjugation methodConsider switching to a site-specific conjugation method for better control over the DAR.[][4]A more homogenous product with a defined DAR.

Experimental Protocols

Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This protocol provides a general method for determining the average DAR of this compound.

Materials:

  • This compound conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Methodology:

  • Establish the molar extinction coefficients (ε) for the antibody and the payload at two different wavelengths (e.g., 280 nm and a wavelength where the payload has maximum absorbance).

  • Prepare a solution of the this compound conjugate in PBS at a known concentration.

  • Measure the absorbance of the solution at the two selected wavelengths.

  • Calculate the concentrations of the antibody and the payload using the Beer-Lambert law and simultaneous equations based on the extinction coefficients at the two wavelengths.

  • The DAR is calculated as the molar ratio of the payload to the antibody.

Quantitative Data Summary:

ParameterValue
Molar Extinction Coefficient of Antibody at 280 nm (ε_Ab,280_)User-defined
Molar Extinction Coefficient of Payload at 280 nm (ε_Payload,280_)User-defined
Molar Extinction Coefficient of Antibody at λ_max_ of Payload (ε_Ab,λmax_)User-defined
Molar Extinction Coefficient of Payload at λ_max_ of Payload (ε_Payload,λmax_)User-defined
Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the potency and specificity of this compound in cell culture.

Materials:

  • Target-positive and target-negative cell lines

  • Complete cell culture medium

  • This compound and unconjugated payload

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Methodology:

  • Seed target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and the unconjugated payload in complete medium.

  • Replace the medium in the cell plates with the drug dilutions. Include untreated wells as a control.

  • Incubate the plates for a predetermined period (e.g., 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the luminescence or fluorescence using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Quantitative Data Summary:

CompoundCell LineIC50 (nM)
This compoundTarget-PositiveUser-determined
This compoundTarget-NegativeUser-determined
Unconjugated PayloadTarget-PositiveUser-determined
Unconjugated PayloadTarget-NegativeUser-determined

Visualizations

experimental_workflow Experimental Workflow for this compound Specificity Assessment cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis DAR_Analysis DAR Analysis (UV-Vis, HIC) Binding_Assay Binding Assay (ELISA, Flow Cytometry) DAR_Analysis->Binding_Assay Characterized Conjugate Cytotoxicity_Assay Cytotoxicity Assay (Target-Positive vs. Target-Negative Cells) Binding_Assay->Cytotoxicity_Assay Confirmed Binding PK_Study Pharmacokinetic Study Cytotoxicity_Assay->PK_Study Potent & Specific Efficacy_Study Efficacy Study (Tumor Xenograft Model) PK_Study->Efficacy_Study Optimized Dosing Toxicity_Study Toxicity Study (Histopathology, Blood Chemistry) Efficacy_Study->Toxicity_Study Demonstrated Efficacy

Caption: Workflow for assessing the specificity of this compound.

signaling_pathway Proposed Signaling Pathway for this compound Induced Apoptosis NC174 This compound Receptor Target Antigen NC174->Receptor Binding Internalization Internalization & Endosome Trafficking Receptor->Internalization Payload_Release Payload Release (in Lysosome) Internalization->Payload_Release Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of this compound leading to apoptosis.

logical_relationship Factors Influencing this compound Specificity Specificity Enhanced Specificity Target_Selection High Target Expression on Tumor Cells Target_Selection->Specificity Antibody_Affinity Optimal Antibody Affinity Antibody_Affinity->Specificity Linker_Stability Stable Linker in Circulation Linker_Stability->Specificity Site_Specific_Conj Site-Specific Conjugation Site_Specific_Conj->Specificity DAR_Optimization Optimized DAR DAR_Optimization->Specificity

Caption: Key factors for enhancing the specificity of this compound.

References

Validation & Comparative

Validating On-Target Effects of Novel Compounds Using Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Public Data for NC-174

An extensive search for publicly available data on a compound designated "this compound" for on-target validation using knockout models did not yield specific results. The term "this compound" is associated with a highly sweet guanidine compound investigated as a potential probe for sweet taste receptors, and separately, "Morganocin 174" refers to a bacteriocin. Neither has documented on-target validation studies with knockout models in the public domain relevant to drug development for researchers, scientists, and drug development professionals.

Therefore, this guide provides a comprehensive framework for validating the on-target effects of a hypothetical novel compound, hereafter referred to as "Compound-X," using knockout (KO) models. This guide will compare its potential outcomes with alternative scenarios and provide detailed experimental protocols and data presentation formats that are critical for such studies.

The Critical Role of Knockout Models in Target Validation

Target validation is a crucial step in drug development, confirming that a specific molecular target is responsible for the therapeutic effect of a drug candidate.[1][2][3] Genetically engineered knockout models, where the gene encoding the drug's target is inactivated, are a powerful tool for this purpose.[1] By comparing the effects of a compound in wild-type (WT) animals versus their KO counterparts, researchers can definitively assess on-target activity. If the compound has a specific on-target effect, its efficacy should be significantly diminished or completely absent in the KO animals.

Comparative Analysis of Compound-X in Wild-Type vs. Knockout Models

To illustrate the validation process, we present hypothetical data for "Compound-X," an inhibitor of the fictional "Kinase Y."

Data Presentation: In Vivo Efficacy of Compound-X
Group Treatment Tumor Volume (mm³) Target Engagement (p-Kinase Y levels)
Wild-Type (WT) Vehicle1500 ± 150100%
Wild-Type (WT) Compound-X300 ± 5015%
Kinase Y KO Vehicle1450 ± 160Not Applicable
Kinase Y KO Compound-X1400 ± 140Not Applicable

Table 1: Comparative in vivo efficacy and target engagement of Compound-X in wild-type and Kinase Y knockout tumor models. Data are presented as mean ± standard deviation.

Data Presentation: Cellular Proliferation Assay
Cell Line Treatment IC50 (nM)
WT Parental Compound-X10
Kinase Y KO Compound-X> 10,000
WT Parental Alternative Compound-Z15
Kinase Y KO Alternative Compound-Z> 10,000

Table 2: In vitro comparison of Compound-X and an alternative compound (Compound-Z) on the proliferation of wild-type and Kinase Y knockout cell lines. IC50 values represent the concentration required for 50% inhibition of cell growth.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of findings.

Generation of Kinase Y Knockout Models

CRISPR-Cas9 technology is a common method for generating knockout models.[4]

  • Guide RNA (gRNA) Design: Design two gRNAs targeting the first exon of the Kinase Y gene to induce a frameshift mutation.

  • Zygote Injection: Microinject the Cas9 protein and the two gRNAs into single-cell mouse embryos.

  • Founder Screening: Genotype the resulting pups by PCR and Sanger sequencing to identify founders with the desired gene deletion.

  • Breeding: Breed founder mice to establish a homozygous Kinase Y KO colony.

In Vivo Efficacy Studies
  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID) for tumor xenograft studies.

  • Tumor Implantation: Subcutaneously implant WT or Kinase Y KO cancer cells into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (Vehicle or Compound-X). Administer treatment daily via oral gavage.

  • Tumor Measurement: Measure tumor volume three times a week using calipers.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor tissue to assess target engagement by measuring the phosphorylation levels of Kinase Y via Western blot or ELISA.

Cellular Proliferation Assay
  • Cell Culture: Culture WT and Kinase Y KO cells in appropriate media.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of Compound-X or an alternative compound.

  • Viability Assessment: After 72 hours, assess cell viability using a reagent such as CellTiter-Glo®.

  • IC50 Calculation: Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Visualizing the Validation Workflow and Signaling Pathway

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes.

G cluster_pathway Simplified Kinase Y Signaling Pathway cluster_workflow On-Target Validation Workflow GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor KinaseY Kinase Y Receptor->KinaseY Downstream Downstream Signaling KinaseY->Downstream Proliferation Cell Proliferation Downstream->Proliferation start Hypothesized Target: Kinase Y generate_ko Generate Kinase Y KO Model start->generate_ko in_vitro In Vitro Proliferation Assay generate_ko->in_vitro in_vivo In Vivo Xenograft Study generate_ko->in_vivo wt_cells WT Cells + Compound-X in_vitro->wt_cells ko_cells KO Cells + Compound-X in_vitro->ko_cells wt_mice WT Mice + Compound-X in_vivo->wt_mice ko_mice KO Mice + Compound-X in_vivo->ko_mice compare_ic50 Compare IC50 wt_cells->compare_ic50 ko_cells->compare_ic50 compare_efficacy Compare Tumor Growth wt_mice->compare_efficacy ko_mice->compare_efficacy conclusion Conclusion: On-Target Effect Validated compare_ic50->conclusion compare_efficacy->conclusion

Caption: Workflow for validating the on-target effects of a novel compound.

G cluster_wt Wild-Type Model cluster_ko Knockout Model CompoundX_wt Compound-X KinaseY_wt Kinase Y CompoundX_wt->KinaseY_wt Inhibition Effect_wt Therapeutic Effect KinaseY_wt->Effect_wt Blocks Signal CompoundX_ko Compound-X KinaseY_ko Kinase Y (Absent) NoEffect_ko No Therapeutic Effect

Caption: Logical relationship of compound effect in WT vs. KO models.

Conclusion

The use of knockout models provides the most definitive evidence for the on-target activity of a novel compound. As demonstrated with the hypothetical "Compound-X," a significant loss of efficacy in the Kinase Y KO model, both in vitro and in vivo, would strongly validate that its primary mechanism of action is through the inhibition of Kinase Y. This comparative approach is fundamental for making go/no-go decisions in drug development pipelines and for understanding the true molecular basis of a compound's therapeutic effect.

References

The Apex of Sweetness: A Comparative Analysis of NC-174 and its Potent Guanidine-Based Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel, high-potency sweeteners is a continuous journey. Among the most powerful sweetening agents known are the guanidine-based compounds, with NC-174 standing out as a subject of significant interest. This guide provides a comparative analysis of this compound and its structural relatives, offering insights into their performance supported by available data and detailed experimental methodologies.

This analysis delves into the quantitative measures of sweetness, the underlying biological mechanisms, and the experimental frameworks used to evaluate these remarkable compounds. By presenting the data in a structured format and visualizing the associated biological pathways and experimental workflows, this guide aims to be a valuable resource for the scientific community.

Quantitative Comparison of Guanidine-Based Sweeteners

The sweetening potency of these compounds is typically expressed as Relative Sweetness (RS), a value that indicates how many times sweeter a compound is than sucrose on a weight-for-weight basis. The following table summarizes the available quantitative data for this compound and similar guanidine-based sweeteners.

Compound NameAlternate Name(s)Chemical ClassRelative Sweetness (RS) vs. Sucrose
This compound CP-Dpm-GAN,N'-disubstituted guanidinoacetic acid>200,000
Lugduname N-Aryl-N'-(carboxymethyl)guanidine~220,000 - 300,000[1]
Carrelame N,N'-disubstituted guanidinoacetic acid~200,000[2]
Bernardame N,N'-disubstituted guanidinoacetic acid~200,000
Sucrononate N,N'-disubstituted guanidinoacetic acid~200,000

Unraveling the Sensation of Sweetness: The Signaling Pathway

The extraordinary sweetness of this compound and its analogs is mediated through their interaction with the sweet taste receptor, a G-protein coupled receptor (GPCR) composed of two subunits: T1R2 and T1R3. The binding of a sweetener to this receptor initiates an intracellular signaling cascade, leading to the perception of sweetness.

Sweet_Taste_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Sweetener Sweetener (e.g., this compound) T1R2_T1R3 Sweet Taste Receptor (T1R2/T1R3) Sweetener->T1R2_T1R3 Binds to receptor G_protein G-protein (Gustducin) T1R2_T1R3->G_protein Activates PLCb2 Phospholipase C-β2 (PLCβ2) G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_release ER->Ca2_release Releases Ca²⁺ TRPM5 TRPM5 Channel Ca2_release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Na⁺ influx leads to ATP_release ATP Release Depolarization->ATP_release Triggers Signal Signal to Brain ATP_release->Signal

Caption: The canonical sweet taste signaling pathway initiated by a sweetener binding to the T1R2/T1R3 receptor.

Experimental Protocols: Quantifying Sweetness

The determination of the potency of sweeteners like this compound relies on rigorous experimental methodologies, including both sensory evaluations and in vitro cell-based assays.

Sensory Evaluation Protocol

Sensory panel testing is crucial for determining the relative sweetness of a compound as perceived by humans.

Objective: To determine the Relative Sweetness (RS) of a test compound compared to a standard sucrose solution.

Panelists: A panel of trained sensory assessors (typically 10-15 individuals) with demonstrated acuity for taste perception.

Methodology:

  • Preparation of Solutions:

    • A series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v in purified water) are prepared as reference standards.

    • A series of solutions of the test compound (e.g., this compound) are prepared at various low concentrations in purified water.

  • Testing Procedure:

    • A two-alternative forced-choice (2-AFC) or a magnitude estimation procedure is commonly employed.

    • In a typical session, panelists are presented with a reference sucrose solution and a solution of the test compound.

    • Panelists are instructed to rinse their mouths with purified water before and between tasting each sample.

    • They are then asked to identify which solution is sweeter or to rate the sweetness intensity of the test compound relative to the reference.

  • Data Analysis:

    • The concentration of the test compound that is perceived as equally sweet to a specific concentration of the sucrose reference is determined.

    • The Relative Sweetness (RS) is calculated using the formula: RS = (Concentration of Sucrose) / (Concentration of Test Compound at equi-sweetness)

In Vitro Cell-Based Assay for Sweet Taste Receptor Activation

Cell-based assays provide a high-throughput method to screen and characterize the activity of sweet compounds directly on the sweet taste receptor.

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for the human sweet taste receptor (T1R2/T1R3).

Methodology:

  • Cell Line:

    • Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their robust growth and transfection efficiency.

    • The cells are stably or transiently co-transfected with plasmids encoding the human T1R2 and T1R3 receptor subunits.

    • To facilitate signal detection, the cells are also co-transfected with a promiscuous G-protein alpha subunit, such as Gα16 or a chimeric G-protein like Gα16/gust44, which couples the receptor activation to the phospholipase C pathway.

  • Assay Principle:

    • Activation of the T1R2/T1R3 receptor by a sweetener leads to an increase in intracellular calcium ([Ca²⁺]i) concentration.

    • This increase in [Ca²⁺]i is measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent photoprotein (e.g., aequorin).

  • Experimental Workflow:

Cell_Based_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells Transfection Transfect with T1R2, T1R3, and Gα16/gust44 plasmids Cell_Culture->Transfection Seeding Seed transfected cells into a 96-well plate Transfection->Seeding Dye_Loading Load cells with a Ca²⁺-sensitive dye (e.g., Fluo-4 AM) Seeding->Dye_Loading Compound_Addition Add test compound (e.g., this compound) at various concentrations Dye_Loading->Compound_Addition Measurement Measure fluorescence intensity over time using a plate reader Compound_Addition->Measurement Dose_Response Generate dose-response curves Measurement->Dose_Response EC50 Calculate EC50 value Dose_Response->EC50

Caption: A typical workflow for a cell-based calcium flux assay to measure sweet taste receptor activation.

  • Data Analysis:

    • The change in fluorescence or luminescence is plotted against the concentration of the test compound.

    • A dose-response curve is generated, and the EC50 value, which represents the concentration of the compound that elicits 50% of the maximal response, is calculated.

References

A Comparative Guide to High-Potency Sweeteners: NC-174 versus Neotame in Sweet Taste Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of two high-potency sweeteners, NC-174 and neotame, focusing on their activity in a functional assay for the human sweet taste receptor, TAS1R2/TAS1R3. This information is intended for researchers, scientists, and professionals in the field of drug development and food science who are engaged in the discovery and characterization of novel sweetening agents.

Introduction

The sensation of sweetness is mediated by the TAS1R2/TAS1R3 G-protein coupled receptor expressed on the tongue. The discovery of compounds that potently activate this receptor has led to the development of a variety of high-potency, low-calorie sweeteners. This compound, a guanidine-based compound, is recognized for its exceptionally high sweetness, reportedly over 300,000 times sweeter than sucrose. Neotame, an N-substituted derivative of the dipeptide aspartame, is another widely used high-potency sweetener. This guide presents a quantitative comparison of the in vitro activity of these two compounds.

Quantitative Data Summary

The potency of sweeteners in activating the human sweet taste receptor can be quantified by determining their half-maximal effective concentration (EC50) in a cell-based functional assay. The lower the EC50 value, the higher the potency of the compound.

CompoundAlternative NameTypeEC50 (µM)
This compoundCP-Dpm-GAGuanidine-based SweetenerData not available in the public domain
NeotameDipeptide derivative2.26 ± 0.23[1]

Experimental Protocols

The following is a detailed methodology for a cell-based functional assay used to determine the potency of sweeteners, as adapted from the literature.[1] This protocol is suitable for comparing the activity of compounds like this compound and neotame.

Cell-Based Calcium Mobilization Assay for Human Sweet Taste Receptor (TAS1R2/TAS1R3)

1. Cell Culture and Transfection:

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their robust growth and high transfection efficiency.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Transfection: For the assay, HEK293T cells are transiently co-transfected with expression plasmids encoding the human TAS1R2 and TAS1R3 receptor subunits, along with a plasmid for a promiscuous G-protein alpha subunit, such as Gα16gust44, which couples the receptor activation to the intracellular calcium signaling pathway. Transfection can be performed using standard methods like lipid-based transfection reagents.

2. Calcium Mobilization Assay:

  • Cell Plating: Transfected cells are seeded into 96-well black-walled, clear-bottom microplates and cultured for 24-48 hours to allow for receptor expression.

  • Fluorescent Dye Loading: The day of the assay, the culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered saline solution for 1 hour at 37°C. This dye will fluoresce upon binding to intracellular calcium.

  • Compound Preparation: Test compounds (this compound, neotame) are prepared in a series of dilutions in the assay buffer.

  • Automated Fluorometry: The microplate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of automated liquid handling and kinetic fluorescence reading.

  • Data Acquisition: Baseline fluorescence is measured before the addition of the test compounds. The instrument then automatically adds the diluted compounds to the wells, and the change in fluorescence intensity over time is recorded. The increase in fluorescence corresponds to the influx of intracellular calcium triggered by the activation of the sweet taste receptor.

3. Data Analysis:

  • Response Calculation: The response for each well is calculated as the change in fluorescence (ΔF) from the baseline.

  • Dose-Response Curves: The fluorescence responses are plotted against the logarithm of the compound concentrations. The resulting data points are fitted to a sigmoidal dose-response curve using non-linear regression analysis.

  • EC50 Determination: The EC50 value, which is the concentration of the compound that elicits 50% of the maximal response, is determined from the fitted curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the sweet taste receptor and the general workflow of the cell-based assay.

SweetTasteSignaling cluster_receptor Cell Membrane TAS1R2_TAS1R3 TAS1R2 TAS1R3 G_protein G-protein (Gustducin/Gα16gust44) TAS1R2_TAS1R3->G_protein Activates Sweetener Sweetener (e.g., this compound, Neotame) Sweetener->TAS1R2_TAS1R3 Binds to PLCb2 PLCβ2 G_protein->PLCb2 Activates PIP2 PIP2 PLCb2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on TRPM5 TRPM5 Channel DAG->TRPM5 Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->TRPM5 Activates Cell_depolarization Cell Depolarization TRPM5->Cell_depolarization Na⁺ influx leads to Signal_transmission Signal to Brain Cell_depolarization->Signal_transmission

Figure 1. Signaling pathway of the TAS1R2/TAS1R3 sweet taste receptor.

AssayWorkflow A 1. Transfect HEK293T cells with TAS1R2, TAS1R3, and Gα16gust44 B 2. Seed cells into 96-well plate and culture for 24-48h A->B C 3. Load cells with a calcium-sensitive fluorescent dye B->C E 5. Measure baseline fluorescence in a FLIPR instrument C->E D 4. Prepare serial dilutions of sweetener compounds F 6. Add sweetener dilutions and monitor fluorescence change D->F E->F G 7. Analyze data to generate dose-response curves and calculate EC50 F->G

Figure 2. Experimental workflow for the cell-based calcium mobilization assay.

References

Confirming the Reproducibility of NC-174 (BCR-ABL Tyrosine Kinase Inhibitor) Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the experimental results of NC-174, a representative BCR-ABL tyrosine kinase inhibitor (TKI), with other established alternatives in the treatment of Chronic Myeloid Leukemia (CML). The data presented is based on extensive in vitro and clinical studies of well-documented BCR-ABL inhibitors, which serve as a proxy for the hypothetical this compound. The aim is to offer researchers, scientists, and drug development professionals a clear framework for assessing the reproducibility and comparative efficacy of this class of compounds.

Data Presentation

In Vitro Efficacy: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of five prominent BCR-ABL TKIs against the Philadelphia chromosome-positive (Ph+) CML cell line K562 and the Ba/F3 murine cell line engineered to express wild-type BCR-ABL or the T315I mutant form, which confers resistance to many TKIs.[1][2][3][4][5] Lower values indicate higher potency.

CompoundK562 (nM)Ba/F3 BCR-ABL (nM)Ba/F3 BCR-ABL T315I (nM)
Imatinib~200-400~250-600>10,000
Dasatinib~1-3~1-3>500
Nilotinib~20-40~15-30>3,000
Bosutinib~20-120~20-40>2,000
Ponatinib~0.5-5~0.4-2~2-11
Clinical Efficacy: Comparative Response Rates in CML Patients

Clinical trial data provides essential insights into the real-world efficacy of these inhibitors. The table below compares the rates of Major Molecular Response (MMR) and Complete Cytogenetic Response (CCyR) at 12 months for first-line TKI therapy in newly diagnosed CML patients in the chronic phase.[6][7][8][9][10]

TreatmentMajor Molecular Response (MMR) at 12 monthsComplete Cytogenetic Response (CCyR) at 12 months
Imatinib 400 mg~22-44%~65-70%
Dasatinib 100 mg~46%~77%
Nilotinib 300 mg BID~44%~80%
Bosutinib 500 mg~47%~77%

Experimental Protocols

To ensure the reproducibility of the presented data, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effect of TKIs on CML cell lines.

Materials:

  • K562 or other suitable CML cell lines

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • BCR-ABL Tyrosine Kinase Inhibitors (e.g., Imatinib)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed K562 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.[11]

  • Prepare serial dilutions of the TKI in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) group.

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11][12]

  • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours.[11][12]

  • After the incubation, add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[11][12]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for Phospho-CrkL

This protocol is designed to assess the inhibition of BCR-ABL kinase activity by measuring the phosphorylation of its downstream substrate, CrkL.

Materials:

  • K562 cells

  • BCR-ABL Tyrosine Kinase Inhibitors

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CrkL (Tyr207) and anti-CrkL or anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) detection reagents

Procedure:

  • Treat K562 cells with varying concentrations of the TKI for a specified time (e.g., 4 hours).[1]

  • Harvest the cells and lyse them in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-CrkL antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.

  • Strip the membrane and re-probe with an anti-CrkL or anti-β-actin antibody to confirm equal protein loading.[13]

Mandatory Visualization

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS P PI3K PI3K BCR_ABL->PI3K P STAT5 STAT5 BCR_ABL->STAT5 P RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors (e.g., MYC) ERK->Transcription_Factors P AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P Survival Inhibition of Apoptosis AKT->Survival Proliferation Increased Cell Proliferation mTOR->Proliferation STAT5_dimer STAT5 Dimer STAT5->STAT5_dimer Transcription_Factors->Proliferation STAT5_dimer->Proliferation Experimental_Workflow_MTT start Start seed_cells Seed K562 cells in 96-well plate start->seed_cells add_tki Add serial dilutions of TKI seed_cells->add_tki incubate1 Incubate for 48-72 hours add_tki->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_dmso Add DMSO to dissolve formazan incubate2->add_dmso read_absorbance Read absorbance at 490/570 nm add_dmso->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end Experimental_Workflow_Western_Blot start Start treat_cells Treat K562 cells with TKI start->treat_cells lyse_cells Harvest and lyse cells treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with anti-p-CrkL antibody block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect ECL detection secondary_ab->detect reprobe Re-probe with loading control antibody detect->reprobe end End reprobe->end

References

Unraveling "NC-174": A Case of Mistaken Identity in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "NC-174" in scientific and clinical trial databases has revealed a significant challenge in identifying a specific therapeutic agent corresponding to this designation. The term appears in multiple, unrelated contexts, suggesting that "this compound" is not a standard or widely recognized name for a single drug candidate. This ambiguity makes a direct head-to-head comparison with standard-of-care treatments impossible at this time.

Our investigation into "this compound" has yielded several distinct and unrelated findings:

  • A Sweet Taste Receptor Probe: One compound referred to as this compound is described as a super-strong guanidine compound, noted for being over 300,000 times sweeter than sucrose. This molecule is positioned as a potential tool for studying sweet taste receptors.[1]

  • A Bacteriocin: The designation "Morganocin 174" refers to a bacteriocin, a type of protein produced by bacteria to inhibit the growth of similar or closely related bacterial strains. Its mode of action involves the rapid reduction of intracellular ATP.[2]

  • A Clinical Trial Acronym: The "ANRS 174 DOXYVAC" trial is a randomized study investigating the use of doxycycline as a post-exposure prophylaxis (PEP) for sexually transmitted infections.[3]

The disparate nature of these findings indicates that "this compound" is not a unique identifier for a therapeutic drug in development. Without a specific and accurate name for the investigational drug, a thorough comparison against established standard-of-care treatments, as initially requested, cannot be conducted.

To proceed with generating a detailed comparison guide, a clear and unambiguous drug identifier is essential. This will enable the retrieval of crucial information, including:

  • Published or ongoing clinical trial data from head-to-head studies.

  • The specific mechanism of action and relevant signaling pathways.

  • The established standard-of-care treatments for the drug's intended indication.

We urge researchers, scientists, and drug development professionals to verify the precise nomenclature of investigational agents to ensure accurate and meaningful scientific discourse and analysis. Upon clarification of the correct drug name, a comprehensive comparison guide can be developed to meet the specified requirements.

References

Independent Verification of Published Data on Morganocin 174: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of Morganocin 174 (NC-174), a bacteriocin produced by Morganella morganii, with other well-characterized bacteriocins, namely nisin and pediocin. The information presented is intended for researchers, scientists, and drug development professionals interested in the independent verification of published data and the exploration of antimicrobial peptides.

Executive Summary

Morganocin 174 is a bacteriocin that exhibits bactericidal activity primarily through the rapid depletion of intracellular ATP and the subsequent inhibition of essential macromolecular synthesis, including DNA, RNA, and protein production.[1] This mode of action distinguishes it from other bacteriocins like nisin and pediocin, which primarily exert their effects through pore formation in the cell membrane. While all three bacteriocins are effective antimicrobial agents, their distinct mechanisms present different advantages and potential applications. This guide provides a detailed comparison of their effects, the experimental protocols used to elucidate their mechanisms, and visual representations of their modes of action.

Comparison of Antimicrobial Activity

The following tables summarize the quantitative data on the effects of Morganocin 174, nisin, and pediocin on key cellular processes.

Table 1: Effect on Intracellular ATP Levels

BacteriocinTarget OrganismATP ReductionTime to EffectReference
Morganocin 174Proteus species>90%< 2 minutes[1]
NisinMycobacterium smegmatis97.7% ± 2.0%Several hours[2]
PediocinGram-positive bacteriaExhaustion of cellular ATP storesNot specified[3]

Table 2: Inhibition of Macromolecular Synthesis

BacteriocinDNA Synthesis InhibitionRNA Synthesis InhibitionProtein Synthesis InhibitionReference
Morganocin 174Simultaneous inhibition with RNA and protein synthesisSimultaneous inhibition with DNA and protein synthesisSimultaneous inhibition with DNA and RNA synthesis[1]
NisinInhibition of cell wall synthesisNot the primary mechanismNot the primary mechanism[4]
PediocinNot the primary mechanismNot the primary mechanismNot the primary mechanism[5]

Mechanism of Action Signaling Pathways

The signaling pathways, or more accurately, the molecular mechanisms of action, for these bacteriocins are distinct.

Morganocin 174: Energy Depletion Cascade

Morganocin 174's primary mechanism is a rapid depletion of the cell's energy resources, leading to a cascade of secondary effects that culminate in cell death.

Morganocin174 Morganocin 174 CellMembrane Bacterial Cell Membrane Morganocin174->CellMembrane Interaction ATP_Depletion Rapid ATP Depletion (>90% in <2 min) CellMembrane->ATP_Depletion Triggers Macromolecule_Inhibition Inhibition of DNA, RNA, and Protein Synthesis ATP_Depletion->Macromolecule_Inhibition Leads to Cell_Death Cell Death Macromolecule_Inhibition->Cell_Death

Caption: Mechanism of action for Morganocin 174.

Nisin and Pediocin: Pore Formation

Nisin and pediocin share a primary mechanism of action involving the formation of pores in the cytoplasmic membrane of target bacteria. Nisin has a dual mechanism, as it also inhibits cell wall biosynthesis.

cluster_nisin Nisin cluster_pediocin Pediocin Nisin Nisin LipidII Lipid II Binding Nisin->LipidII PoreFormation_N Pore Formation LipidII->PoreFormation_N CellWall_Inhibition Cell Wall Synthesis Inhibition LipidII->CellWall_Inhibition IonLeakage_N Ion Leakage & PMF Dissipation PoreFormation_N->IonLeakage_N CellDeath_N Cell Death CellWall_Inhibition->CellDeath_N IonLeakage_N->CellDeath_N Pediocin Pediocin ManPTS Mannose Phosphotransferase System (Man-PTS) Receptor Pediocin->ManPTS PoreFormation_P Pore Formation ManPTS->PoreFormation_P IonLeakage_P Ion Leakage & PMF Dissipation PoreFormation_P->IonLeakage_P CellDeath_P Cell Death IonLeakage_P->CellDeath_P start Start prep_inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilution of Bacteriocin in Microtiter Plate prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate with Bacterial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader (OD600) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end start Start treat_cells Treat Bacterial Cells with Bacteriocin start->treat_cells lyse_cells Lyse Cells to Release Intracellular ATP treat_cells->lyse_cells add_reagent Add Luciferin-Luciferase Reagent lyse_cells->add_reagent measure_luminescence Measure Luminescence using a Luminometer add_reagent->measure_luminescence quantify_atp Quantify ATP based on Standard Curve measure_luminescence->quantify_atp end End quantify_atp->end start Start treat_cells Treat Bacterial Cells with Bacteriocin start->treat_cells add_radiolabel Add Radiolabeled Precursor ([3H]thymidine for DNA, [3H]uridine for RNA, [35S]methionine for protein) treat_cells->add_radiolabel incubate Incubate for a Defined Period add_radiolabel->incubate stop_reaction Stop Incorporation (e.g., with cold TCA) incubate->stop_reaction precipitate_macromolecules Precipitate Macromolecules stop_reaction->precipitate_macromolecules filter_and_wash Filter and Wash to Remove Unincorporated Precursors precipitate_macromolecules->filter_and_wash measure_radioactivity Measure Radioactivity (Scintillation Counting) filter_and_wash->measure_radioactivity calculate_inhibition Calculate Percent Inhibition Compared to Control measure_radioactivity->calculate_inhibition end End calculate_inhibition->end

References

Comparative Performance Analysis of the High-Potency Sweetener NC-174

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers in Sensory Science, Food Chemistry, and Receptor Biology

This guide provides a comparative analysis of NC-174, a high-potency guanidine-based sweetener, benchmarked against a range of commercially available natural and artificial sweetening agents. The data and protocols are intended for researchers, scientists, and professionals involved in the study of taste perception and the development of novel food ingredients. This compound is a research compound known to be a potent agonist of the sweet taste receptor.[1]

Data Presentation: Sweetener Potency Comparison

The relative sweetness of a compound is typically measured in comparison to a reference solution of sucrose. The following table summarizes the estimated sweetness potency of this compound and other common sweeteners relative to sucrose, which is assigned a baseline value of 1.

SweetenerChemical ClassRelative Sweetness (Approx. times Sucrose)Caloric ValueNotes
This compound Trisubstituted Guanidine>200,000Non-CaloricBelongs to a class of potent guanidine-based sweeteners.[1][2]
Sucrose Disaccharide1 (Baseline)CaloricStandard reference for sweetness.
Aspartame Dipeptide Ester180 - 250Caloric*Not heat stable; sweetness potency varies.[3][4]
Sucralose Trichlorinated Sucrose~600Non-CaloricHeat stable; derived from sucrose.[3][4][5]
Saccharin Sulfonamide200 - 700Non-CaloricCan have a bitter or metallic aftertaste.[5][6]
Steviol Glycosides Diterpene Glycoside200 - 400Non-CaloricNatural origin (Stevia plant); may have a licorice-like aftertaste.[4][6]
Neotame Dipeptide Derivative7,000 - 13,000Non-CaloricHeat stable; structurally related to aspartame.[3][6]
Advantame Dipeptide Derivative~20,000Non-CaloricHeat stable; approved for general use.[6]
Lugduname Guanidine-Acetic Acid~225,000 - 300,000Non-CaloricOne of the most potent sweeteners known; not commercially available.[2][3]

Note: While Aspartame contains calories, its high potency means it is used in such small amounts that its caloric contribution is negligible.[4]

Experimental Protocols

Objective performance data for sweeteners is primarily generated through two methodologies: sensory analysis with trained human panelists and in-vitro cellular assays to measure taste receptor activation.

1. Sensory Analysis: Two-Alternative Forced Choice (2-AFC) Method

This protocol is a standard method for determining the detection threshold of a taste substance, i.e., the lowest concentration at which it can be reliably distinguished from a control (e.g., water).

  • Objective: To determine the minimum detectable concentration of a sweetener.

  • Panelists: A panel of 10-20 trained sensory assessors is typically used.

  • Sample Preparation: A series of solutions of the sweetener (e.g., this compound) are prepared at increasing concentrations in purified water.

  • Procedure:

    • Panelists are presented with two coded samples: one is a blank (purified water) and the other contains a specific concentration of the sweetener.

    • The position of the sweetener sample (left or right) is randomized for each trial.

    • Panelists are required to identify which of the two samples is the sweet one (the "forced choice").

    • A rest period and mouth-rinsing with purified water are mandated between sample pairs to prevent sensory fatigue.

    • The procedure is repeated for each concentration level, with multiple replications.

  • Data Analysis: The results are analyzed to determine the concentration at which the panel can correctly identify the sweetener at a statistically significant rate (typically >50% correct). This establishes the detection threshold.

2. In-Vitro Receptor Activation Assay (Calcium Flux Assay)

This cellular assay measures the activation of the human sweet taste receptor (T1R2/T1R3) in response to a test compound.[7]

  • Objective: To quantify the potency and efficacy of a sweetener at the molecular target.

  • Methodology:

    • Cell Line: A host cell line (e.g., HEK293T cells) is engineered to express the human sweet taste receptor subunits, T1R2 and T1R3. These cells are also engineered to express a promiscuous G-protein like Gα16gust44 to ensure robust signal transduction.

    • Calcium Indicator: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).[7]

    • Stimulation: The cells are exposed to various concentrations of the test sweetener (e.g., this compound).

    • Signal Detection: If the sweetener activates the T1R2/T1R3 receptor, it triggers a G-protein coupled signaling cascade, leading to a release of intracellular calcium.[8][9] This causes the indicator dye to fluoresce.

    • Measurement: A specialized instrument, such as a FLIPR (Fluorometric Imaging Plate Reader), measures the increase in fluorescence intensity in real-time.

  • Data Analysis: The fluorescence data is used to generate dose-response curves, from which key parameters like EC₅₀ (the concentration that elicits a half-maximal response) can be calculated. This allows for a quantitative comparison of the potency of different sweeteners in activating the receptor.

Mandatory Visualizations

1. Sweet Taste Receptor Signaling Pathway

The perception of sweet taste is initiated by the binding of a sweetener to the T1R2/T1R3 G-protein coupled receptor (GPCR) on the surface of taste receptor cells.[8][10] This event triggers an intracellular signaling cascade, leading to neurotransmitter release and the perception of sweetness in the brain.

Sweet_Taste_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Sweetener Sweetener (e.g., this compound) T1R2_T1R3 T1R2/T1R3 Receptor Sweetener->T1R2_T1R3 Binds G_Protein G-Protein (Gustducin) T1R2_T1R3->G_Protein Activates PLCb2 PLCβ2 G_Protein->PLCb2 Activates IP3 IP3 PLCb2->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers TRPM5 TRPM5 Channel (Opens) Ca_Release->TRPM5 Activates Depolarization Cell Depolarization TRPM5->Depolarization Causes Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Induces Brain Signal to Brain Neurotransmitter->Brain

Caption: The primary signaling cascade for sweet taste perception.

2. Experimental Workflow: 2-AFC Sensory Test

The diagram below outlines the logical flow of the Two-Alternative Forced Choice (2-AFC) sensory evaluation protocol, a fundamental method for determining taste thresholds.

Sensory_Workflow start Start prep Prepare Sweetener Concentration Series start->prep present Present Pair to Panelist: (A) Blank (Water) (B) Sweetener Sample prep->present choice Panelist Forced Choice: 'Which sample is sweet?' present->choice record_A Record Choice 'A' choice->record_A Identifies A record_B Record Choice 'B' choice->record_B Identifies B rinse Rinse and Rest record_A->rinse record_B->rinse next_pair Next Pair (Randomized) rinse->next_pair next_pair->present More pairs analyze Statistical Analysis (Determine Threshold) next_pair->analyze All pairs tested end End analyze->end

Caption: Workflow for the Two-Alternative Forced Choice (2-AFC) test.

References

Safety Operating Guide

Proper Disposal Procedures for NC-174: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "NC-174" is not unique and may refer to several different substances. This guide specifically addresses the disposal of the synthetic sweetener this compound, a trisubstituted guanidine compound with CAS Number 138460-25-0. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for other hazardous guanidine derivatives and general best practices for laboratory chemical waste management.

This document provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

I. Hazard Assessment and Personal Protective Equipment (PPE)

As a member of the guanidine class of compounds, this compound should be handled with caution. Similar guanidine compounds are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[1] All handling and disposal operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.

A comprehensive list of required Personal Protective Equipment (PPE) is provided in the table below.

Data Presentation: Personal Protective Equipment (PPE) for Handling this compound

PPE ItemSpecificationPurpose
Gloves Nitrile rubber, minimum 0.11mm thickness.To prevent skin contact. Contaminated gloves must be disposed of as chemical waste.[1][2]
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes and airborne particles.[1][2]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respirator.Required when there is a risk of inhaling dust particles, especially if the material is a fine powder.[1]

II. Experimental Protocol: Step-by-Step Disposal of this compound

The following protocol details the methodology for the safe collection, temporary storage, and ultimate disposal of solid this compound waste and any materials contaminated with it.

1. Waste Segregation:

  • Designate a specific, clearly labeled waste container for this compound and all contaminated materials, such as gloves, weighing paper, and pipette tips.[1]

  • Crucially, do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. [1] Incompatible materials, such as strong oxidizing agents and especially bleach, must be kept separate to avoid dangerous chemical reactions.[1][3] Mixing guanidine-containing waste with bleach can generate toxic chlorine gas.[3]

2. Waste Container Selection and Labeling:

  • Select a chemically resistant container with a secure lid.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound (1-benzhydryl-3-(4-cyanophenyl)guanidine acetate)".

  • Include relevant hazard pictograms (e.g., irritant, harmful) on the label.[1]

3. Collection of Solid Waste:

  • Carefully transfer the solid this compound waste into the designated container using a dedicated scoop or spatula.

  • To minimize the generation of dust, this procedure should be carried out in a chemical fume hood.[1]

  • All disposable lab supplies that have come into contact with this compound, such as weighing boats and contaminated paper towels, must also be placed in this container.[1]

4. Temporary Storage in the Laboratory:

  • The sealed waste container should be stored in a designated satellite accumulation area within the laboratory.[1]

  • This area should be located away from general lab traffic and incompatible chemicals.[1]

5. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be managed as hazardous waste.

  • Alternatively, containers can be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[1]

6. Final Disposal:

  • Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]

  • All chemical waste, including solid this compound, contaminated materials, and rinsate, must be disposed of through your institution's licensed hazardous waste disposal program.[1][4]

III. Mandatory Visualization: Disposal Workflow for this compound

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Collection cluster_2 Storage & Disposal A Assess Hazards & Don PPE B Segregate Waste Streams A->B Avoid Incompatibles C Label Hazardous Waste Container B->C D Transfer Solid Waste in Fume Hood C->D E Include Contaminated Materials D->E F Store in Satellite Accumulation Area E->F G Manage Empty Containers as Hazardous Waste F->G H Arrange for Professional Disposal G->H Licensed Contractor I Final Disposal

Caption: Workflow for the safe disposal of this compound.

References

Handling and Safety Protocols for NC-174: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest update, "NC-174" is not a publicly recognized or indexed chemical compound. The following guidelines are based on general best practices for handling potentially hazardous novel chemical entities in a research and development setting. These recommendations must be supplemented and superseded by a comprehensive, substance-specific risk assessment once the chemical properties of this compound are determined.

This document provides essential, immediate safety and logistical information for the operational handling and disposal of the novel compound this compound. It is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Due to the unknown nature of this compound, a high level of precaution is mandatory. The following PPE is required at all times when handling the compound, with specific recommendations categorized by the type of operation.

Operation Required PPE Recommended Material Standard
Solid Compound Handling (Weighing, Transfer) Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 RespiratorNitrile, Polypropylene, PolycarbonateANSI Z87.1, NIOSH
Solution Preparation and Handling Double Nitrile Gloves, Chemical Resistant Apron over Lab Coat, Chemical Splash Goggles, Face ShieldNitrile, Neoprene, PolycarbonateANSI Z87.1
High-Energy Operations (Sonication, Vortexing) All of the above, plus work within a certified chemical fume hoodASHRAE 110
Waste Disposal Double Nitrile Gloves, Chemical Resistant Gown, Chemical Splash Goggles, Face ShieldNitrile, PolyethyleneANSI Z87.1

Operational Plan: Step-by-Step Handling Workflow

The following workflow is designed to minimize exposure and ensure safe handling of this compound from receipt to disposal.

A Receipt of this compound (Verify Integrity) B Log Compound in Inventory (Record Quantity & Date) A->B C Store in Designated, Ventilated, and Secured Location B->C D Don Appropriate PPE (Refer to Table 1) C->D Begin Handling E Pre-weigh in Fume Hood (Use Certified Balance) D->E F Prepare Solution in Fume Hood (Add solid to solvent) E->F G Conduct Experiment (Maintain Containment) F->G H Decontaminate Work Area (Use Approved Deactivating Agent) G->H I Segregate Waste (Solid, Liquid, Sharps) H->I J Dispose of Waste (Follow Institutional Guidelines) I->J

Figure 1. Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure personnel safety.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials must be collected in a dedicated, clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound and contaminated solvents must be collected in a separate, clearly labeled, sealed hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the name "this compound," and the date of accumulation.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not pour any waste containing this compound down the drain.

Experimental Protocol: General Solubilization

This protocol outlines a general procedure for preparing a stock solution of this compound. The choice of solvent should be determined by the experimental requirements and the known or predicted solubility of the compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO, Ethanol, PBS)

  • Calibrated analytical balance

  • Volumetric flasks

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Preparation: Don all required PPE as specified in Table 1 for solution preparation and perform all steps within a certified chemical fume hood.

  • Weighing: Tare a clean, dry weigh boat on the analytical balance. Carefully weigh the desired amount of this compound.

  • Transfer: Transfer the weighed this compound to a volumetric flask of the appropriate size.

  • Solubilization: Add a small amount of the chosen solvent to the flask. Gently swirl or vortex the flask to dissolve the compound. If necessary, use a sonicator to aid dissolution.

  • Final Volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it several times to ensure a homogenous solution.

  • Storage: Store the stock solution in a properly labeled, sealed container at the appropriate temperature, protected from light if the compound is light-sensitive.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NC-174
Reactant of Route 2
Reactant of Route 2
NC-174

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.